5-Bromo-2,3-dihydro-3-benzofuranamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1-benzofuran-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTALTPLRPQESS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585664 | |
| Record name | 5-Bromo-2,3-dihydro-1-benzofuran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-79-5 | |
| Record name | 3-Benzofuranamine, 5-bromo-2,3-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2,3-dihydro-1-benzofuran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-2,3-dihydro-3-benzofuranamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and scientifically supported synthesis pathway for 5-Bromo-2,3-dihydro-3-benzofuranamine, a key intermediate in the preparation of various pharmaceutical compounds. The described methodology is based on established organic chemistry principles and draws from analogous transformations found in the scientific literature.
Overview of the Synthetic Strategy
The synthesis of this compound can be strategically approached through a multi-step sequence commencing with a readily available substituted phenol. The core of this strategy involves the construction of the dihydrobenzofuranone ring system, followed by the introduction of the amine functionality at the C-3 position. Two primary routes for the introduction of the amine group are presented: the reduction of an oxime intermediate and direct reductive amination of the precursor ketone.
The overall logical workflow of the synthesis is depicted below.
Figure 1: General synthetic workflow for this compound.
Detailed Synthesis Pathway
This section outlines the detailed experimental procedures for each step of the synthesis. Two viable routes (Route A and Route B) are presented for the final amination step.
Step 1: Synthesis of 5-Bromo-2,3-dihydrobenzofuran-3-one
The initial step involves the construction of the core heterocyclic structure, 5-Bromo-2,3-dihydrobenzofuran-3-one, from 2,4-dibromophenol. This transformation is achieved through a two-step sequence involving O-alkylation followed by an intramolecular Friedel-Crafts acylation.
Figure 2: Reaction scheme for the synthesis of the key ketone intermediate.
Experimental Protocol:
-
Synthesis of Ethyl 2-(2,4-dibromophenoxy)acetate:
-
To a solution of 2,4-dibromophenol in a suitable solvent (e.g., acetone or ethanol), add an aqueous solution of sodium hydroxide.
-
To this mixture, add ethyl chloroacetate dropwise at room temperature.
-
Heat the reaction mixture at reflux for several hours.
-
After cooling, the product is isolated by extraction and purified by distillation under reduced pressure.
-
-
Hydrolysis to 2-(2,4-dibromophenoxy)acetic acid:
-
The ester from the previous step is hydrolyzed by heating with an aqueous solution of sodium hydroxide.
-
After the reaction is complete, the solution is cooled and acidified with hydrochloric acid to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
-
-
Intramolecular Friedel-Crafts Acylation:
-
The 2-(2,4-dibromophenoxy)acetic acid is heated with a dehydrating agent and Friedel-Crafts catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.
-
The reaction is typically carried out at an elevated temperature until completion.
-
The reaction mixture is then poured onto ice, and the product is extracted with an organic solvent.
-
Purification by column chromatography or recrystallization yields 5-Bromo-2,3-dihydrobenzofuran-3-one.
-
| Step | Reactants | Reagents | Conditions | Yield |
| 1a | 2,4-Dibromophenol, Ethyl Chloroacetate | Sodium Hydroxide, Acetone | Reflux | High |
| 1b | Ethyl 2-(2,4-dibromophenoxy)acetate | Sodium Hydroxide, Water/Ethanol | Reflux | Quantitative |
| 1c | 2-(2,4-dibromophenoxy)acetic acid | Polyphosphoric Acid | 100-120 °C | Moderate |
Table 1: Summary of reaction conditions and typical yields for the synthesis of 5-Bromo-2,3-dihydrobenzofuran-3-one. (Note: Specific yields may vary based on literature sources and experimental optimization).
Route A: Oximation Followed by Reduction
This route involves the conversion of the ketone to an oxime, which is subsequently reduced to the primary amine.
Figure 3: Reaction scheme for the oximation and subsequent reduction to the target amine.
Experimental Protocol:
-
Synthesis of 5-Bromo-2,3-dihydrobenzofuran-3-one oxime:
-
A mixture of 5-Bromo-2,3-dihydrobenzofuran-3-one, hydroxylamine hydrochloride, and a base (e.g., sodium acetate or pyridine) in a protic solvent like ethanol is heated at reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The solid oxime is collected by filtration, washed with water, and dried.
-
-
Reduction of the Oxime to this compound:
-
The oxime is dissolved in a suitable solvent such as ethanol or acetic acid.
-
A catalytic amount of a hydrogenation catalyst, typically 10% Palladium on carbon (Pd/C) or Raney Nickel, is added.
-
The mixture is then subjected to hydrogenation with hydrogen gas, often at elevated pressure, until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.
-
The resulting crude amine can be purified by distillation, recrystallization of its salt (e.g., hydrochloride), or column chromatography.
-
| Step | Reactant | Reagents | Conditions | Yield |
| 2a | 5-Bromo-2,3-dihydrobenzofuran-3-one | Hydroxylamine hydrochloride, Sodium acetate, Ethanol | Reflux | >90% |
| 2b | 5-Bromo-2,3-dihydrobenzofuran-3-one oxime | H2 (gas), 10% Pd/C, Ethanol/Acetic acid | Room temperature, 50 psi | Good to Excellent |
Table 2: Summary of reaction conditions and typical yields for Route A.
Route B: Reductive Amination
This alternative route provides a more direct conversion of the ketone to the amine in a single step, often utilizing a Leuckart-Wallach type reaction or a catalytic transfer hydrogenation.
Figure 4: Reaction scheme for the direct reductive amination of the ketone.
Experimental Protocol:
-
Reductive Amination of 5-Bromo-2,3-dihydrobenzofuran-3-one:
-
To a solution of 5-Bromo-2,3-dihydrobenzofuran-3-one in a suitable solvent like methanol, ammonium formate is added as the amine source and hydrogen donor.
-
A catalytic amount of Palladium on carbon (10% Pd/C) is added to the mixture.
-
The reaction mixture is heated at reflux for several hours, with the progress monitored by TLC.
-
After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The residue is then worked up by partitioning between an organic solvent and an aqueous base to liberate the free amine.
-
The final product is purified by standard methods as described in Route A.
-
| Step | Reactant | Reagents | Conditions | Yield |
| 3 | 5-Bromo-2,3-dihydrobenzofuran-3-one | Ammonium formate, 10% Pd/C, Methanol | Reflux | Good |
Table 3: Summary of reaction conditions and typical yields for Route B.[1][2]
Safety Considerations
All experimental procedures should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
Brominated Compounds: Many brominated organic compounds are irritants and may be harmful if inhaled, ingested, or absorbed through the skin. Handle with care.
-
Flammable Solvents: Solvents such as ethanol, methanol, and acetone are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantles, water baths).
-
Catalysts: Palladium on carbon and Raney Nickel are pyrophoric when dry and should be handled with care, preferably under an inert atmosphere or as a slurry.
-
Hydrogen Gas: Hydrogen gas is highly flammable and forms explosive mixtures with air. Hydrogenation reactions should be carried out in specialized equipment designed for high-pressure reactions.
-
Acids and Bases: Strong acids (e.g., hydrochloric acid, polyphosphoric acid) and bases (e.g., sodium hydroxide) are corrosive. Handle with appropriate care to avoid skin and eye contact.
Conclusion
The synthesis of this compound can be achieved through a reliable and scalable synthetic sequence. The choice between the oximation/reduction route and the direct reductive amination will depend on factors such as available equipment, desired purity, and process optimization considerations. The provided protocols, based on established chemical transformations, offer a solid foundation for the successful laboratory-scale synthesis of this important pharmaceutical intermediate. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity for specific applications.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2,3-dihydro-3-benzofuranamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Bromo-2,3-dihydro-3-benzofuranamine. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes data from closely related analogs to provide a comparative context. Furthermore, detailed experimental protocols for determining key physicochemical parameters are presented, alongside visualizations of relevant biological signaling pathways in which benzofuran derivatives have shown activity.
Core Physicochemical Properties
| Property | This compound (Target Compound) | 5-Bromo-2,3-dihydrobenzofuran | 5-Bromo-7-methyl-2,3-dihydro-1-benzofuranamine | (3S)-5-bromo-2,3-dihydro-7-methyl-3-Benzofuranamine |
| CAS Number | Not Available | 66826-78-6 | 1273599-10-2 | 1259610-43-9 |
| Molecular Formula | C₈H₈BrNO | C₈H₇BrO | C₉H₁₀BrNO | C₉H₁₀BrNO |
| Molecular Weight | 214.06 g/mol (Calculated) | 199.04 g/mol [1] | 228.09 g/mol [2] | 228.09 g/mol |
| Melting Point | Not Available | 49.0 - 53.0 °C | Not Available | Not Available |
| Boiling Point | Not Available | Not Available | Not Available | Not Available |
| Solubility | Not Available | Not Available | Not Available | Not Available |
| pKa | Not Available | Not Available | Not Available | Not Available |
| logP | Not Available | Not Available | Not Available | Not Available |
Experimental Protocols
The following sections detail standard methodologies for the experimental determination of key physicochemical properties.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp. Impurities typically depress the melting point and broaden the melting range.
Capillary Method:
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Loading: Introduce a small amount of the powdered sample into a capillary tube, which is sealed at one end. The sample should be tightly packed to a height of 2-3 mm.[3]
-
Apparatus Setup: Place the capillary tube into a melting point apparatus.[3]
-
Heating: Heat the sample rapidly to about 20°C below the expected melting point, then slow the heating rate to approximately 1°C per minute.[3]
-
Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Shake-Flask Method:
-
Preparation: An excess of the solid compound is added to a known volume of the solvent in a flask.
-
Equilibration: The flask is agitated at a constant temperature until equilibrium is reached. This can take 24-72 hours.[4]
-
Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.[4]
-
Quantification: The concentration of the solute in the resulting solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[5]
-
Replication: The experiment should be repeated to ensure the result is reproducible.[6]
pKa Determination
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.
Potentiometric Titration:
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration: A standardized solution of a strong acid or base is incrementally added to the sample solution.[7]
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[7]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.
logP Determination
The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a nonpolar solvent (typically octan-1-ol) to its concentration in a polar solvent (typically water) at equilibrium.
Shake-Flask Method:
-
Solvent Saturation: Octan-1-ol and water are mutually saturated by mixing and then allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed in a flask and agitated until equilibrium is reached.[8]
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique.[9]
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.[10]
Potential Biological Signaling Pathways
Benzofuran derivatives are known to interact with various biological targets. For instance, 5-Bromo-2,3-dihydrobenzofuran has been used as an intermediate in the synthesis of serotonin and dopamine receptor modulators. Furthermore, other 2,3-dihydro-1-benzofuran derivatives have been identified as potent selective cannabinoid receptor 2 (CB2) agonists. The following diagrams illustrate the general signaling pathways associated with these receptors.
Caption: General Serotonin Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. who.int [who.int]
- 5. researchgate.net [researchgate.net]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. enamine.net [enamine.net]
- 9. agilent.com [agilent.com]
- 10. acdlabs.com [acdlabs.com]
In-Depth Technical Guide: 5-Bromo-2,3-dihydro-3-benzofuranamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,3-dihydro-3-benzofuranamine is a halogenated derivative of the 2,3-dihydrobenzofuran scaffold, a core structure found in numerous biologically active natural products and synthetic compounds. The incorporation of a bromine atom and an amine group at specific positions suggests its potential as a valuable building block in medicinal chemistry and drug discovery. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an exploration of its potential biological significance based on the activities of the broader benzofuran class. The hydrochloride salt of this compound is commonly used in research and is identified by the CAS number 1187927-75-8.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound hydrochloride is presented in the table below.
| Property | Value |
| CAS Number | 1187927-75-8 (for hydrochloride salt) |
| Molecular Formula | C₈H₉BrClNO |
| Molecular Weight | 250.52 g/mol |
| InChI Key | UKCIFENUZLYBRF-UHFFFAOYSA-N |
| Physical Form | Powder |
| Storage Temperature | Room Temperature |
Synthesis and Experimental Protocols
Representative Experimental Protocol: Base-Mediated Synthesis of a 3-Amino-2,3-dihydrobenzofuran Scaffold
This protocol is based on a general method for the synthesis of the 3-amino-2,3-dihydrobenzofuran core and can be adapted for the target molecule.
Materials:
-
A substituted 2-hydroxylimide (e.g., derived from a 4-bromophenol precursor)
-
Trimethylsulfoxonium iodide
-
Sodium hydride (NaH) as a base
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
To a solution of the substituted 2-hydroxylimide in anhydrous DMF, sodium hydride is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at this temperature for 30 minutes to facilitate the formation of the corresponding anion.
-
Trimethylsulfoxonium iodide is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 3-amino-2,3-dihydrobenzofuran derivative.
This synthetic approach is depicted in the following workflow diagram.
Potential Biological Activities and Signaling Pathways
The benzofuran scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] While specific biological data for this compound is limited, the presence of the brominated benzofuran core suggests potential for biological activity.
Anticancer Potential:
Numerous benzofuran derivatives have been investigated for their anticancer properties. For instance, certain halogenated benzofurans have demonstrated cytotoxic activity.[1] Research on related compounds, such as 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid, has shown inhibition against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and melanoma.[3]
Anti-inflammatory Activity:
The anti-inflammatory potential of benzofuran derivatives has been linked to the modulation of key signaling pathways. Studies on certain benzofuran-heterocycle hybrids have shown that they can exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[4] These pathways are crucial regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.
Potential Signaling Pathway Involvement:
Given the established role of benzofuran derivatives in modulating inflammatory responses, a plausible mechanism of action for this compound could involve the NF-κB signaling pathway. This pathway is a central mediator of inflammation, and its inhibition is a key target for anti-inflammatory drug development. The diagram below illustrates a simplified representation of the NF-κB signaling cascade.
Conclusion
This compound represents a promising chemical entity for further investigation in the fields of medicinal chemistry and drug discovery. Its structural features, combined with the known biological activities of the benzofuran class of compounds, suggest potential for development as an anticancer or anti-inflammatory agent. Further research is warranted to elucidate its specific biological targets and mechanisms of action. The synthetic strategies and potential signaling pathway interactions outlined in this guide provide a foundation for future research and development efforts centered on this and related molecules.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid | 93670-10-1 [smolecule.com]
- 4. Frontiers | Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential [frontiersin.org]
Spectral Analysis of 5-Bromo-2,3-dihydro-3-benzofuranamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and MS) for the novel compound 5-Bromo-2,3-dihydro-3-benzofuranamine. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document leverages data from the closely related analogue, 5-Bromo-2,3-dihydrobenzofuran, and established principles of spectroscopy to predict the spectral characteristics of the target compound. This approach offers a robust framework for researchers engaged in the synthesis, characterization, and application of this and similar molecules in drug development.
Chemical Structure and Predicted Spectral Features
This compound possesses a rigid dihydrobenzofuran core with a bromine substituent on the aromatic ring and an amine group at the chiral center on the dihydrofuran ring. The presence of these functional groups is expected to give rise to distinct signals in its NMR, IR, and mass spectra, which are crucial for its identification and structural elucidation.
Chemical Structure:
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectral data for this compound are summarized below, based on data for 5-Bromo-2,3-dihydrobenzofuran and known substituent effects.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-2 | 4.6 - 4.8 | dd | J(H2a, H2b) ≈ 10-12, J(H2a, H3) ≈ 6-8 | Diastereotopic protons on C2. |
| H-2' | 4.2 - 4.4 | dd | J(H2b, H2a) ≈ 10-12, J(H2b, H3) ≈ 4-6 | |
| H-3 | 4.0 - 4.3 | t or dd | J(H3, H2a) ≈ 6-8, J(H3, H2b) ≈ 4-6 | Shift influenced by the adjacent amino group. |
| H-4 | 7.3 - 7.5 | d | J(H4, H6) ≈ 1-2 | Aromatic proton ortho to the bromine. |
| H-6 | 7.1 - 7.3 | dd | J(H6, H7) ≈ 8-9, J(H6, H4) ≈ 1-2 | Aromatic proton. |
| H-7 | 6.7 - 6.9 | d | J(H7, H6) ≈ 8-9 | Aromatic proton ortho to the oxygen. |
| NH₂ | 1.5 - 3.0 | br s | - | Broad singlet, chemical shift is concentration and solvent dependent. |
Note: Predicted values are based on the analysis of related structures and are subject to variation based on solvent and experimental conditions.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-2 | 72 - 76 | Methylene carbon adjacent to oxygen. |
| C-3 | 55 - 60 | Methine carbon attached to the amino group. |
| C-3a | 128 - 132 | Aromatic quaternary carbon. |
| C-4 | 130 - 134 | Aromatic carbon ortho to bromine. |
| C-5 | 112 - 116 | Aromatic carbon bearing the bromine atom. |
| C-6 | 125 - 129 | Aromatic carbon. |
| C-7 | 110 - 114 | Aromatic carbon ortho to oxygen. |
| C-7a | 158 - 162 | Aromatic quaternary carbon attached to oxygen. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3400 - 3200 | Medium, Broad | N-H stretching (primary amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2960 - 2850 | Medium | Aliphatic C-H stretching |
| 1620 - 1580 | Medium | C=C aromatic ring stretching |
| 1600 - 1550 | Medium | N-H bending (scissoring) |
| 1250 - 1200 | Strong | Aryl-O-C asymmetric stretching |
| 1050 - 1000 | Strong | C-N stretching |
| 850 - 750 | Strong | C-H out-of-plane bending (aromatic) |
| 700 - 550 | Medium-Strong | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z Value | Interpretation | Notes |
| [M+H]⁺ | Protonated molecular ion | The presence of bromine will result in a characteristic M+2 isotopic peak of nearly equal intensity. |
| [M+H-NH₃]⁺ | Loss of ammonia | A common fragmentation pathway for primary amines. |
| [M+H-Br]⁺ | Loss of bromine radical | Fragmentation of the aromatic ring. |
The presence of a bromine atom (with its two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) will lead to a characteristic isotopic pattern for the molecular ion peak ([M+H]⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by 2 m/z units.[1]
Experimental Protocols
The following are general protocols for obtaining NMR, IR, and MS spectra for organic compounds.
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2] Ensure the solid is fully dissolved.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay of 1-2 seconds, and an appropriate spectral width.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time and relaxation delay (e.g., 2-5 seconds) may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Processing:
-
Apply Fourier transformation to the raw data (FID).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for CDCl₃) or an internal standard like tetramethylsilane (TMS).[3]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Caption: Workflow for NMR spectral acquisition and processing.
IR Spectroscopy
Protocol for Solid Sample IR Spectroscopy (Thin Film Method)
-
Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).[4]
-
Film Casting: Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[4]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[5]
-
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for solid-state IR spectroscopy.
Mass Spectrometry
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low micromolar to nanomolar range) in a suitable solvent system, often a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., formic acid) to promote protonation.[6]
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.[6]
-
Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. A heated desolvation gas (e.g., nitrogen) aids in solvent evaporation.[7]
-
Mass Analysis: The resulting gas-phase ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: Workflow for ESI-Mass Spectrometry.
Conclusion
This technical guide provides a detailed prediction of the NMR, IR, and MS spectral data for this compound, based on the analysis of a close structural analogue and fundamental spectroscopic principles. The included experimental protocols offer a standardized approach for the characterization of this and similar novel compounds. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the unambiguous identification and structural elucidation of new chemical entities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 6. phys.libretexts.org [phys.libretexts.org]
- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
The Rising Therapeutic Potential of Brominated Benzofuranamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold, a heterocyclic aromatic compound, has long been a subject of intense interest in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic derivatives.[1][2][3] The introduction of bromine and amine functionalities to this core structure has given rise to a promising class of compounds—brominated benzofuranamines—with significant potential across various therapeutic areas, most notably in oncology and microbiology. This technical guide provides an in-depth analysis of the current understanding of the biological activities of these compounds, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the underlying molecular mechanisms.
Anticancer Activity: A Primary Focus
A substantial body of research has highlighted the potent cytotoxic effects of brominated benzofuran derivatives against a range of human cancer cell lines. The position of the bromine atom on the benzofuran ring or on a substituent group has been shown to be a critical determinant of their biological activity.[4]
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various brominated benzofuran derivatives, demonstrating their efficacy against different cancer cell lines.
Table 1: Cytotoxicity of Brominated Benzofuran Derivatives against Leukemia and Cervical Cancer Cell Lines
| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference(s) |
| VIII | 3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (chronic myeloid leukemia) | 5.0 | [1][5] |
| HL-60 (acute promyelocytic leukemia) | 0.1 | [1][5] | ||
| HeLa (cervical carcinoma) | > 1000 | [1][5] | ||
| 1c | Not specified in detail | MOLT-4 (acute lymphoblastic leukemia) | 180 | [5] |
| 1e | Not specified in detail | K562 | 20-85 | [5] |
| MOLT-4 | 20-85 | [5] | ||
| HeLa | 20-85 | [5] | ||
| 3d | Not specified in detail | HUVEC (normal cells) | 6 | [5] |
Table 2: Cytotoxicity of Other Brominated Benzofuran Derivatives
| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Compound 2 | Benzofuran-substituted chalcone | MCF-7 (breast cancer) | 9.37 | [6] |
| MDA-MB-231 (breast cancer) | 5.36 | [6] | ||
| A549 (lung cancer) | 3.23 | [6] | ||
| H1299 (lung cancer) | 6.07 | [6] | ||
| Compound 4 | Benzofuran-substituted chalcone | MCF-7 (breast cancer) | 2.71 | [6] |
| MDA-MB-231 (breast cancer) | 2.12 | [6] | ||
| A549 (lung cancer) | 2.21 | [6] | ||
| H1299 (lung cancer) | 2.92 | [6] | ||
| ERJT-12 | 4-formyl-2-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxycarbonylethyl)-7-methoxy-benzo[b]furan | Various cancer cell lines | Not specified | [7] |
Antimicrobial Properties
In addition to their anticancer potential, brominated benzofurans have demonstrated notable activity against a spectrum of microbial pathogens, including bacteria and fungi.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial efficacy of a compound. Table 3 summarizes the MIC values for several brominated benzofuran derivatives.
Table 3: Antimicrobial Activity of Brominated Benzofuran Derivatives
| Compound ID | Substitution | Microbial Strain | MIC (µg/mL) | Reference(s) |
| Compound 23 | Two bromo substituents on C-5 of benzofuran and C-4 of phenyl ring | Various bacterial strains | 29.76-31.96 (mmol/L) | [8] |
| Compound 24 | Two bromo substituents on C-5 of benzofuran and C-4 of phenyl ring | Various bacterial strains | 29.76-31.96 (mmol/L) | [8] |
| Compound III | Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Gram-positive bacteria | 50-200 | [9] |
| Candida albicans | 100 | [9] | ||
| Candida parapsilosis | 100 | [9] | ||
| Compound VI | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Gram-positive bacteria | 50-200 | [9] |
| Candida albicans | 100 | [9] | ||
| Candida parapsilosis | 100 | [9] | ||
| Compound 1 | Aza-benzofuran | Salmonella typhimurium | 12.5 | [10] |
| Escherichia coli | 25 | [10] | ||
| Staphylococcus aureus | 12.5 | [10] | ||
| Compound 6 | Aza-benzofuran | Penicillium italicum | 12.5 | [10] |
| Colletotrichum musae | 12.5-25 | [10] |
Mechanisms of Action: Signaling Pathways
Brominated benzofuranamines exert their cytotoxic effects through the modulation of several key signaling pathways that control cell proliferation, survival, and death. The primary mechanisms identified are the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
Apoptosis, or programmed cell death, is a critical mechanism by which these compounds eliminate cancer cells. Both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways have been implicated.
Caption: Intrinsic and extrinsic apoptosis pathways induced by brominated benzofuranamines.
Cell Cycle Arrest
By interfering with the cell cycle, brominated benzofuranamines can halt the proliferation of cancer cells, often at the G2/M phase. This is frequently mediated through the p53 tumor suppressor pathway.
Caption: p53-dependent G2/M cell cycle arrest mediated by brominated benzofuranamines.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth and survival, and its aberrant activation is common in many cancers. Some benzofuran derivatives have been shown to induce apoptosis by targeting this pathway.[11]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by brominated benzofuranamines.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of brominated benzofuranamines.
Synthesis of 2-Amino-3-bromobenzofuran Derivatives (General Procedure)
This protocol outlines a general approach for the synthesis of the core brominated benzofuranamine structure.
Workflow:
Caption: General synthetic workflow for 2-amino-3-bromobenzofurans.
Step-by-Step Protocol:
-
Bromination of o-Hydroxyacetophenone: To a solution of o-hydroxyacetophenone in a suitable solvent (e.g., glacial acetic acid), add a solution of bromine dropwise at room temperature with stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC).
-
Cyclization to form Bromobenzofuran: After completion of the bromination, a base (e.g., potassium carbonate) is added to the reaction mixture, which is then heated under reflux to facilitate the intramolecular cyclization to form the bromobenzofuran ring.
-
Amination: The resulting bromobenzofuran derivative is then subjected to an amination reaction. This can be achieved using various methods, such as reaction with an amine source (e.g., aqueous ammonia, or a primary/secondary amine) in a suitable solvent, often under elevated temperature and pressure.
-
Purification: The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: The structure of the final brominated benzofuranamine is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Brominated benzofuranamine compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the brominated benzofuranamine compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Brominated benzofuranamine compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the brominated benzofuranamine compounds at various concentrations for a specified time. Include an untreated control.
-
Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain the cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines
-
Brominated benzofuranamine compounds
-
Cold 70% ethanol
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the brominated benzofuranamine compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-p53, anti-p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Prepare total protein lysates from treated and untreated cells. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: The intensity of the bands can be quantified using densitometry software, and the expression levels of the target proteins can be compared between treated and control samples.
Conclusion and Future Directions
Brominated benzofuranamines represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies conducted so far have provided valuable insights into the key structural features required for their biological activity. The elucidation of their mechanisms of action, primarily through the induction of apoptosis and cell cycle arrest, offers multiple avenues for therapeutic intervention.
Future research should focus on the synthesis and evaluation of a wider range of brominated benzofuranamine derivatives to further optimize their potency and selectivity. In-depth studies on their pharmacokinetic and pharmacodynamic properties are also crucial for their translation into clinical candidates. Furthermore, exploring their potential in combination therapies with existing drugs could lead to more effective treatment strategies for cancer and infectious diseases. The comprehensive data and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this exciting class of molecules.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. Benzofuran Substituted Chalcone Derivatives Trigger Apoptotic Cell Death Through Extrinsic Pathway in Human Lung and Breast Cancer Cells | AVESİS [avesis.uludag.edu.tr]
- 7. [Induction of G2 /M phase arrest and apoptosis of MCF-7 cells by novel benzofuran lignan via suppressing cell cycle proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromo-2,3-dihydro-3-benzofuranamine: A Novel Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 5-position and an amine group at the 3-position creates a unique chemical entity, 5-Bromo-2,3-dihydro-3-benzofuranamine, with significant potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of this scaffold, including a plausible synthetic route, potential biological activities supported by data from close analogs, detailed experimental protocols for relevant biological assays, and a discussion of potential signaling pathways.
Synthesis of the Core Scaffold
A potential synthetic pathway could commence from a substituted phenol, proceed through an etherification and a cyclization reaction to form the dihydrobenzofuran ring, followed by the introduction of the amine functionality.
Potential Biological Activities and Quantitative Data
Derivatives of the 3-aminobenzofuran and 2,3-dihydrobenzofuran scaffolds have demonstrated a wide array of biological activities. The data presented below, from closely related analogs, highlights the potential therapeutic applications of the this compound core.
Cholinesterase Inhibition (Alzheimer's Disease)
Several 3-aminobenzofuran derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.
| Compound ID | R Group Modification | Target | IC50 (µM)[1] |
| 5f | 2-Fluorobenzyl | AChE | 0.64[1] |
| BuChE | 0.55[1] | ||
| 5a | Benzyl | AChE | 1.21[1] |
| BuChE | 1.15[1] | ||
| 5d | 4-Chlorobenzyl | AChE | 0.98[1] |
| BuChE | 0.87[1] |
Anticancer Activity
Benzofuran derivatives, including those with bromine substitutions, have shown promising cytotoxic effects against various cancer cell lines.
| Compound Class | Cancer Cell Line | Activity |
| 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid | Leukemia (K-562) | 56.84% inhibition[2] |
| Non-small cell lung cancer (NCI-H460) | 80.92% inhibition[2] | |
| Colon cancer (HCT-116) | 72.14% inhibition[2] | |
| Melanoma (MDA-MB-435) | 50.64% inhibition[2] | |
| 3-Bromomethyl-benzofuran derivative | Leukemia (HL60) | IC50 = 0.1 µM[3] |
| Leukemia (K562) | IC50 = 5 µM[3] |
Central Nervous System (CNS) Activity
The 2,3-dihydrobenzofuran scaffold is a key component of compounds targeting CNS receptors, such as the serotonin transporter (SERT).
| Compound ID | Modification | Target | Ki (nM)[4] |
| Citalopram (1) | 5-carbonitrile | SERT | 1.94[4] |
| Analog 5 | 5-Bromo | SERT | 1.04[4] |
| Analog 21 | 5-Iodo | SERT | 1.42[4] |
Potential Signaling Pathways
Given the activity of its analogs on G-protein coupled receptors (GPCRs) like cannabinoid and serotonin receptors, it is plausible that this compound derivatives could modulate GPCR signaling. A general representation of a GPCR signaling cascade is depicted below. Upon ligand binding, the GPCR undergoes a conformational change, activating a heterotrimeric G-protein, which in turn modulates the activity of downstream effector enzymes like adenylyl cyclase or phospholipase C, leading to a cellular response.
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-2,3-dihydro-3-benzofuranamine: Core Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Bromo-2,3-dihydro-3-benzofuranamine, a valuable building block in medicinal chemistry and drug development. The synthesis predominantly proceeds through a multi-step pathway commencing with commercially available 4-bromophenol. This document details two primary methodologies for the introduction of the amine functionality: a two-step process via an oxime intermediate and a direct one-pot reductive amination.
Key Starting Materials and Synthetic Intermediates
The synthesis of this compound typically begins with 4-bromophenol, which undergoes a series of transformations to construct the dihydrobenzofuran core and subsequently introduce the amine group at the 3-position. The key intermediates and reagents are outlined below.
| Starting Material/Intermediate | Reagent(s) | Purpose |
| 4-Bromophenol | Chloroacetyl chloride, AlCl₃ | Friedel-Crafts acylation to form the α-chloroacetophenone intermediate. |
| 2-Chloro-1-(5-bromo-2-hydroxyphenyl)ethan-1-one | Base (e.g., K₂CO₃, NaOH) | Intramolecular Williamson ether synthesis to form the dihydrobenzofuranone ring. |
| 5-Bromo-2,3-dihydrobenzofuran-3-one | Hydroxylamine hydrochloride | Formation of the corresponding oxime. |
| 5-Bromo-2,3-dihydrobenzofuran-3-one Oxime | Reducing agent (e.g., NaBH₄/ZrCl₄) | Reduction of the oxime to the primary amine. |
| 5-Bromo-2,3-dihydrobenzofuran-3-one | Ammonium acetate, Sodium cyanoborohydride | One-pot reductive amination to the primary amine. |
Synthetic Pathways
Two robust and commonly employed pathways for the synthesis of this compound are detailed below. Both routes initiate with the formation of the key intermediate, 5-Bromo-2,3-dihydrobenzofuran-3-one.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-1-(5-bromo-2-hydroxyphenyl)ethan-1-one
This step involves the Friedel-Crafts acylation of 4-bromophenol.[1]
Methodology:
-
To a stirred solution of 4-bromophenol in a suitable solvent (e.g., dichloromethane), add chloroacetyl chloride.
-
Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The reaction is then quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification is typically achieved by recrystallization or column chromatography.
| Parameter | Value |
| Reactants | 4-Bromophenol, Chloroacetyl chloride, Aluminum chloride |
| Solvent | Dichloromethane |
| Temperature | 0 °C to room temperature |
| Reaction Time | Typically 2-4 hours |
| Work-up | Acidic aqueous quench, extraction, and drying |
Step 2: Synthesis of 5-Bromo-2,3-dihydrobenzofuran-3-one
The α-chloroacetophenone intermediate undergoes an intramolecular Williamson ether synthesis to form the dihydrobenzofuranone ring.
Methodology:
-
Dissolve the 2-chloro-1-(5-bromo-2-hydroxyphenyl)ethan-1-one in a suitable solvent such as acetone or ethanol.
-
Add a base, for example, potassium carbonate or sodium hydroxide.
-
Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, the inorganic salts are filtered off, and the solvent is removed in vacuo.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to give the crude 5-Bromo-2,3-dihydrobenzofuran-3-one, which can be purified by chromatography or recrystallization.
| Parameter | Value |
| Reactant | 2-Chloro-1-(5-bromo-2-hydroxyphenyl)ethan-1-one |
| Reagent | Potassium carbonate or Sodium hydroxide |
| Solvent | Acetone or Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
Pathway A: Oxime Formation and Reduction
This reaction converts the ketone to an oxime, which is a precursor to the amine. A representative procedure for a similar substrate involves the following.[2]
Methodology:
-
5-Bromo-2,3-dihydrobenzofuran-3-one is dissolved in a mixture of ethanol and water.[2]
-
Hydroxylamine hydrochloride and a base such as anhydrous potassium carbonate are added to the solution.[2]
-
The reaction mixture is heated at reflux for a few hours.[2]
-
Upon completion, the mixture is cooled and poured into ice-cold water, leading to the precipitation of the oxime.[2]
-
The solid product is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.[2]
| Parameter | Value |
| Reactant | 5-Bromo-2,3-dihydrobenzofuran-3-one |
| Reagents | Hydroxylamine hydrochloride, Potassium carbonate |
| Solvent | Ethanol/Water mixture |
| Temperature | Reflux |
| Reaction Time | 3 hours[2] |
The reduction of the oxime yields the target primary amine. A facile method for this transformation is the use of sodium borohydride in the presence of a Lewis acid catalyst.[3]
Methodology:
-
A mixture of the oxime and a supported catalyst, such as zirconium tetrachloride on alumina (ZrCl₄/Al₂O₃), is prepared.[3]
-
Sodium borohydride (NaBH₄) is added portion-wise to the solid mixture at room temperature.[3]
-
The reaction is typically rapid and solvent-free.[3]
-
After completion, the product is extracted with an organic solvent like dichloromethane or ethyl acetate.[3]
-
The solvent is evaporated to give the crude amine, which is then purified by column chromatography.
| Parameter | Value |
| Reactant | 5-Bromo-2,3-dihydrobenzofuran-3-one Oxime |
| Reagents | Sodium borohydride, Zirconium tetrachloride on Alumina |
| Solvent | Solvent-free |
| Temperature | Room temperature |
| Reaction Time | Typically rapid (minutes to a few hours)[3] |
Pathway B: Reductive Amination
This method provides a more direct route from the ketone to the amine. Sodium cyanoborohydride is a preferred reagent as it selectively reduces the iminium ion intermediate in the presence of the ketone.[4][5]
Methodology:
-
5-Bromo-2,3-dihydrobenzofuran-3-one is dissolved in a suitable solvent, commonly methanol.[6]
-
An ammonia source, such as ammonium acetate, is added to the solution.
-
Sodium cyanoborohydride (NaBH₃CN) is then added, and the reaction is stirred at room temperature.[4] The pH is typically maintained in a mildly acidic range to facilitate iminium ion formation.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.
| Parameter | Value |
| Reactant | 5-Bromo-2,3-dihydrobenzofuran-3-one |
| Reagents | Ammonium acetate, Sodium cyanoborohydride |
| Solvent | Methanol |
| Temperature | Room temperature |
| Reaction Time | 12-24 hours |
Logical Workflow for Synthetic Pathways
The following diagram illustrates the decision-making process and workflow for the two primary synthetic routes described.
This guide provides a foundational understanding of the key starting materials and synthetic strategies for producing this compound. Researchers should consult the cited literature for more detailed experimental parameters and characterization data. The choice between the oxime reduction and reductive amination pathways will depend on factors such as reagent availability, scalability, and desired purity of the final compound.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sodium cyanoborohydride [organic-chemistry.org]
- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Theoretical Studies on 5-Bromo-2,3-dihydro-3-benzofuranamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical overview of 5-Bromo-2,3-dihydro-3-benzofuranamine, a heterocyclic compound with significant potential in medicinal chemistry. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document extrapolates from research on closely related 5-bromo-2,3-dihydrobenzofuran derivatives and the broader class of benzofurans to build a predictive profile. This includes its potential physicochemical properties, likely synthetic routes, and putative biological activities and mechanisms of action. The information herein is intended to serve as a foundational resource to stimulate and guide future research and drug discovery efforts centered on this promising scaffold.
Introduction
Benzofuran and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[1][2][3][4][5][6] The 2,3-dihydrobenzofuran (coumaran) core, in particular, offers a three-dimensional structure that can be strategically functionalized to interact with various biological targets. The introduction of a bromine atom at the 5-position and an amine group at the 3-position, as in this compound, is anticipated to confer unique pharmacological properties. The bromine atom can enhance binding affinity through halogen bonding and may influence the metabolic stability and pharmacokinetic profile of the molecule. The amine group at the 3-position provides a key site for further chemical modification and can act as a hydrogen bond donor or acceptor, crucial for target interaction.
This guide will synthesize the available information on related compounds to construct a theoretical framework for the study of this compound.
Physicochemical Properties (Theoretical)
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₈BrNO | |
| Molecular Weight | 214.06 g/mol | |
| pKa (of the amine) | 8.5 - 9.5 | Typical for a primary amine on a saturated heterocyclic ring. |
| LogP | 2.0 - 2.5 | Estimated based on the contributions of the bromo and amino groups. |
| Hydrogen Bond Donors | 2 | From the -NH₂ group. |
| Hydrogen Bond Acceptors | 2 | The oxygen and nitrogen atoms. |
| Rotatable Bonds | 1 | The C-N bond. |
Theoretical Synthesis Protocols
While a specific, published synthesis for this compound has not been identified, a plausible synthetic route can be devised based on established methods for analogous compounds. A common strategy involves the cyclization of a suitably substituted phenol.
General Synthetic Approach
A potential synthetic pathway could start from 4-bromophenol and involve an allylation, followed by a bromination and subsequent intramolecular cyclization and amination.
dot
Caption: A potential synthetic workflow for this compound.
Detailed Hypothetical Experimental Protocol
Step 1: Synthesis of 1-Allyloxy-4-bromobenzene To a solution of 4-bromophenol (1 eq.) in acetone, anhydrous potassium carbonate (1.5 eq.) is added, and the mixture is stirred at room temperature for 30 minutes. Allyl bromide (1.2 eq.) is then added dropwise, and the reaction mixture is refluxed for 12 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 1-allyloxy-4-bromobenzene.
Step 2: Claisen Rearrangement to 2-Allyl-4-bromophenol 1-Allyloxy-4-bromobenzene is heated neat at 180-200 °C under a nitrogen atmosphere for 4-6 hours. The progress of the reaction is monitored by TLC. The crude product is then purified by column chromatography to afford 2-allyl-4-bromophenol.
Step 3: Oxidative Cyclization to 5-Bromo-2-methyl-2,3-dihydrobenzofuran 2-Allyl-4-bromophenol (1 eq.) is dissolved in a suitable solvent such as acetonitrile. A palladium catalyst, for instance, Pd(OAc)₂ (5 mol%), and an oxidant like benzoquinone (1.1 eq.) are added. The reaction is stirred at 80 °C for 24 hours. The solvent is then evaporated, and the residue is purified by column chromatography to give 5-bromo-2-methyl-2,3-dihydrobenzofuran.
Step 4: Functionalization at C3 to yield this compound This step is multi-stage. First, a radical bromination at the 3-position could be achieved using N-bromosuccinimide (NBS) and a radical initiator like AIBN in a solvent such as carbon tetrachloride under UV irradiation. The resulting 3-bromo derivative would then be subjected to nucleophilic substitution with an amine source, such as sodium azide followed by reduction, or directly with ammonia or a protected amine equivalent, to introduce the amino group at the 3-position.
Potential Biological Activities and Signaling Pathways
Based on the activities of related benzofuran derivatives, this compound is a candidate for investigation in several therapeutic areas.
Anticancer Activity
Numerous benzofuran derivatives exhibit potent anticancer properties.[1][7] For instance, some derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division. The 5-bromo substitution could enhance activity against various cancer cell lines.
dot
Caption: Putative mechanism of anticancer activity via tubulin polymerization inhibition.
Antimicrobial and Antifungal Activity
The benzofuran scaffold is present in compounds with known antimicrobial and antifungal properties.[8][9] The introduction of a bromine atom often enhances the antimicrobial potency of organic molecules.
Central Nervous System (CNS) Activity
Derivatives of 2,3-dihydrobenzofuran are utilized as intermediates in the synthesis of CNS-active agents, including modulators of serotonin and dopamine receptors.[10] Furthermore, some derivatives have been investigated as potent and selective cannabinoid receptor 2 (CB2) agonists, which are of interest for the treatment of neuropathic pain.[5]
dot
Caption: Logical relationship for potential CNS activity.
Future Directions
The theoretical framework presented in this guide underscores the potential of this compound as a valuable scaffold in drug discovery. The immediate priorities for future research should include:
-
Development of a reliable and scalable synthetic route to obtain the compound in sufficient quantities for thorough biological evaluation.
-
In vitro screening against a panel of cancer cell lines, microbial strains, and a battery of CNS receptors to experimentally validate the predicted biological activities.
-
Structure-Activity Relationship (SAR) studies involving modification of the amine and the aromatic ring to optimize potency and selectivity.
-
Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties.
Conclusion
While direct experimental data remains to be generated, this theoretical guide for this compound, based on the established pharmacology of the benzofuran class, highlights its significant potential as a platform for the development of novel therapeutics. The proposed synthetic strategies and predicted biological activities provide a solid foundation and a clear roadmap for researchers to unlock the full potential of this intriguing molecule.
References
- 1. Buy 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid | 93670-10-1 [smolecule.com]
- 2. 3-Benzofuranamine, 5-bromo-2,3-dihydro-7-methyl-, (3S)- CAS#: 1259610-43-9 [chemicalbook.com]
- 3. Benzofuran synthesis [organic-chemistry.org]
- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 5. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. danabiosci.com [danabiosci.com]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. 5-Bromo-2,3-dihydrobenzofuran [myskinrecipes.com]
solubility of 5-Bromo-2,3-dihydro-3-benzofuranamine in organic solvents
An In-depth Technical Guide to the Solubility of 5-Bromo-2,3-dihydro-3-benzofuranamine in Organic Solvents
Disclaimer: Quantitative solubility data for this compound is not extensively available in public literature. This guide provides a comprehensive overview of its expected solubility based on chemical principles and outlines detailed protocols for its experimental determination.
Executive Summary
This compound is a substituted heterocyclic amine, a class of compounds frequently utilized as building blocks in medicinal chemistry and drug development. Understanding its solubility profile in various organic solvents is critical for synthesis, purification, formulation, and various screening processes. This document provides a predictive overview of its solubility and detailed experimental methodologies for precise quantitative measurement.
Predicted Solubility Profile
The solubility of a compound is primarily governed by the principle of "like dissolves like." this compound possesses both polar and non-polar characteristics. The primary amine (-NH2) group is polar and capable of hydrogen bonding, while the bromo-dihydrobenzofuran core is significantly larger and more hydrophobic.
Based on these structural features, a qualitative solubility profile can be predicted. Amines are generally soluble in a range of organic solvents.[1][2][3] Lower aliphatic amines exhibit good water solubility due to hydrogen bonding, but this solubility decreases as the size of the hydrophobic alkyl or aryl part increases.[1][2] Aromatic amines, while less water-soluble, typically dissolve well in organic solvents like alcohols, ethers, and benzene.[1][3]
The following table summarizes the expected qualitative solubility of this compound in a variety of common laboratory solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The alcohol's hydroxyl group can hydrogen bond with the amine, and its alkyl chain interacts favorably with the benzofuran core. |
| Water | Sparingly Soluble | The polar amine group can form hydrogen bonds with water, but the large, non-polar bromo-dihydrobenzofuran structure limits overall solubility.[4] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar solvent capable of solvating a wide range of compounds. |
| Acetone | Soluble | The ketone group can act as a hydrogen bond acceptor for the amine. However, primary amines may react with ketones.[4] | |
| Acetonitrile | Moderately Soluble | A polar solvent that should effectively solvate the molecule. | |
| Non-Polar | Toluene, Benzene | Moderately Soluble | The aromatic solvent can interact with the benzene ring of the benzofuran core via π-π stacking. Aromatic amines are often soluble in aromatic solvents.[3][5] |
| Dichloromethane (DCM) | Soluble | A versatile solvent that can dissolve a wide range of organic compounds with moderate polarity. | |
| Hexane, Heptane | Insoluble | These non-polar aliphatic solvents are unlikely to effectively solvate the polar amine group. | |
| Diethyl Ether | Moderately Soluble | Ether can act as a hydrogen bond acceptor and has a non-polar character that can accommodate the hydrophobic portion of the molecule.[1] |
Experimental Protocols for Solubility Determination
Precise solubility measurement requires carefully designed experiments. Below are protocols for both qualitative classification and quantitative determination.
Qualitative Solubility Classification
This method provides a rapid assessment of solubility in various solvents, which is useful for initial screening and solvent selection for purification or reaction setups.
Methodology:
-
Add approximately 20-30 mg of this compound to a small test tube.
-
Add the chosen solvent dropwise, starting with 0.5 mL.
-
Vigorously agitate the mixture for 60 seconds after each addition.
-
Observe the mixture. If the solid dissolves completely, it is classified as "soluble."
-
If the solid does not dissolve, continue adding the solvent in 0.5 mL increments up to a total volume of 3.0 mL, agitating after each addition.
-
If the compound remains undissolved, it can be classified as "sparingly soluble" or "insoluble." Gentle heating can be applied to assess temperature effects on solubility.
-
For acidic or basic compounds like amines, solubility in aqueous acids or bases can be tested. Due to its basic amine group, the compound is expected to be soluble in dilute aqueous acids (e.g., 5% HCl) through the formation of a water-soluble ammonium salt.[4]
Logical Workflow for Solubility Classification:
Caption: Logical workflow for the qualitative classification of an amine's solubility.
Quantitative Solubility Determination (Gravimetric Method)
This protocol describes a common and reliable "excess solid" method to determine the equilibrium solubility of the compound at a specific temperature.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a sealed vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential.
-
Equilibration: Place the vial in a temperature-controlled environment (e.g., an incubator shaker or water bath) set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vial.
-
Sample Extraction: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant (the saturated solution) using a calibrated pipette.
-
Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Mass Determination: Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot extracted (L)
Experimental Workflow for Quantitative Measurement:
Caption: Experimental workflow for quantitative solubility measurement via the gravimetric method.
Conclusion
While specific published data is scarce, a strong predictive assessment of the solubility of this compound can be made based on its chemical structure. It is expected to be soluble in polar organic solvents and moderately soluble in non-polar aromatic solvents, with limited solubility in water and non-polar aliphatic solvents. For drug development professionals and researchers requiring precise data, the detailed experimental protocols provided in this guide offer a robust framework for determining its quantitative solubility in any solvent of interest, ensuring reliable data for downstream applications.
References
Stability and Storage of 5-Bromo-2,3-dihydro-3-benzofuranamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the stability and recommended storage conditions for 5-Bromo-2,3-dihydro-3-benzofuranamine. Due to the limited availability of specific stability data for this compound, this guide extrapolates information from the closely related structure, 5-Bromo-2,3-dihydrobenzofuran, and incorporates general principles of amine stability.
Chemical Stability
Recommended Storage Conditions
Based on the storage recommendations for the analogous compound, 5-Bromo-2,3-dihydrobenzofuran, and the general handling of aminofurans, the following storage conditions are advised to ensure the long-term integrity of this compound.
Quantitative Storage Recommendations
| Parameter | Recommended Condition | Rationale | Source (for analogous compound) |
| Temperature | -20°C for long-term storage | Minimizes degradation and oxidative processes. | [2] |
| 2-8°C for short-term storage | Suitable for routine laboratory use over short periods. | [3] | |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | The amine functionality is prone to oxidation. | General Chemical Principle |
| Light | Amber vial or protection from light | To prevent photolytic degradation. | General Chemical Principle |
| Moisture | Tightly sealed container in a dry place | Amines can be hygroscopic. | General Chemical Principle |
Handling and In-Use Stability
For optimal stability during handling and experimental use, the following precautions should be taken:
-
Inert Atmosphere: When handling the solid or solutions, use an inert atmosphere such as nitrogen or argon to minimize oxidation.
-
Solvent Choice: For preparing solutions, use high-purity, degassed solvents. Protic solvents may participate in degradation pathways and should be used with caution. Aprotic solvents are generally preferred.
-
Temperature Control: Allow the compound to warm to room temperature in a desiccator before opening to prevent condensation. Perform experimental manipulations at the lowest practical temperature.
Logical Workflow for Ensuring Stability
The following diagram illustrates the logical workflow for maintaining the stability of this compound from receipt to experimental use.
Caption: Logical workflow for maintaining the stability of this compound.
Experimental Protocols (Hypothetical)
As no specific experimental protocols for the stability testing of this compound are publicly available, a general methodology based on standard pharmaceutical practices is proposed below.
Protocol: Accelerated Stability Study
-
Objective: To assess the stability of this compound under accelerated conditions to predict its shelf life.
-
Materials:
-
This compound (high purity)
-
Amber glass vials with Teflon-lined caps
-
Stability chambers (e.g., 40°C/75% RH)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
High-purity solvents and reagents
-
-
Methodology:
-
Place accurately weighed samples of the compound into amber glass vials.
-
Purge the vials with an inert gas (e.g., argon) before sealing.
-
Place the vials in a stability chamber set to accelerated conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH).
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove a vial for analysis.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Analyze the sample by a validated HPLC method to determine the purity of the compound and identify any degradation products.
-
Quantify the parent compound and any significant degradants.
-
-
Data Analysis:
-
Plot the concentration of this compound against time.
-
Determine the degradation rate and use the Arrhenius equation to extrapolate the shelf life at recommended storage conditions.
-
This guide provides a framework for the stable handling and storage of this compound. It is crucial for researchers to perform their own stability assessments for critical applications.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromo-2,3-dihydro-3-benzofuranamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive and detailed protocol for the multi-step synthesis of 5-Bromo-2,3-dihydro-3-benzofuranamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a three-step sequence starting from readily available precursors: the formation of 2,3-dihydrobenzofuran-3-one, followed by regioselective bromination at the 5-position, and concluding with a reductive amination to introduce the desired amine functionality. This protocol includes detailed experimental procedures, reagent specifications, purification methods, and characterization data to ensure reproducibility. Additionally, safety precautions and a graphical representation of the synthetic workflow are provided to guide researchers.
Introduction
Substituted 2,3-dihydrobenzofuran scaffolds are prevalent in a wide range of biologically active natural products and synthetic compounds. The introduction of an amine group at the 3-position and a bromine atom at the 5-position of this heterocyclic system provides a versatile intermediate for the development of novel therapeutic agents. The bromine atom serves as a handle for further functionalization through cross-coupling reactions, while the amine group is crucial for modulating the pharmacological properties of the final compounds. This protocol outlines a reliable and reproducible synthetic route to this compound.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through a three-step process as illustrated in the workflow diagram below. The key transformations include the intramolecular cyclization to form the dihydrobenzofuranone core, electrophilic aromatic bromination, and subsequent reductive amination of the ketone intermediate.
Figure 1. Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2,3-Dihydrobenzofuran-3-one
This procedure outlines the synthesis of the key intermediate, 2,3-dihydrobenzofuran-3-one, via intramolecular cyclization of 2-hydroxyphenacyl bromide.
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 2-Hydroxyphenacyl bromide | C₈H₇BrO₂ | 215.04 | 10.0 g | 46.5 mmol | 97% | Commercial Source |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 9.6 g | 69.5 mmol | ≥99% | Commercial Source |
| Acetone | C₃H₆O | 58.08 | 200 mL | - | ACS Grade | Commercial Source |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxyphenacyl bromide (10.0 g, 46.5 mmol) and acetone (200 mL).
-
Stir the mixture at room temperature until the solid is completely dissolved.
-
Add potassium carbonate (9.6 g, 69.5 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent system.
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with acetone (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (70-230 mesh) using a gradient of 10% to 30% ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield 2,3-dihydrobenzofuran-3-one as a pale yellow solid.
Expected Yield: 70-80%
Characterization (2,3-Dihydrobenzofuran-3-one):
-
¹H NMR (400 MHz, CDCl₃): δ 7.80 (dd, J = 7.7, 1.6 Hz, 1H), 7.65 (ddd, J = 8.4, 7.3, 1.6 Hz, 1H), 7.08 (td, J = 7.5, 1.0 Hz, 1H), 6.98 (d, J = 8.3 Hz, 1H), 4.65 (s, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 194.5, 161.8, 137.2, 128.9, 122.1, 121.8, 112.9, 74.1.
Step 2: Synthesis of 5-Bromo-2,3-dihydrobenzofuran-3-one
This step describes the regioselective bromination of 2,3-dihydrobenzofuran-3-one at the 5-position using N-bromosuccinimide (NBS).
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 2,3-Dihydrobenzofuran-3-one | C₈H₆O₂ | 134.13 | 5.0 g | 37.3 mmol | - | From Step 1 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 6.96 g | 39.1 mmol | 99% | Commercial Source |
| Acetonitrile | C₂H₃N | 41.05 | 100 mL | - | Anhydrous | Commercial Source |
Procedure:
-
In a 250 mL round-bottom flask protected from light, dissolve 2,3-dihydrobenzofuran-3-one (5.0 g, 37.3 mmol) in anhydrous acetonitrile (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (6.96 g, 39.1 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring for an additional 2-3 hours. Monitor the reaction by TLC (4:1 hexane/ethyl acetate).
-
Upon completion, pour the reaction mixture into ice-water (200 mL) and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford 5-Bromo-2,3-dihydrobenzofuran-3-one as a white to off-white solid.
Expected Yield: 85-95%
Characterization (5-Bromo-2,3-dihydrobenzofuran-3-one):
-
¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 2.2 Hz, 1H), 7.72 (dd, J = 8.7, 2.2 Hz, 1H), 6.90 (d, J = 8.7 Hz, 1H), 4.64 (s, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 192.8, 160.9, 139.9, 131.6, 125.1, 114.5, 113.8, 74.5.
Step 3: Synthesis of this compound
The final step involves the reductive amination of the bromo-ketone intermediate to yield the target primary amine.
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 5-Bromo-2,3-dihydrobenzofuran-3-one | C₈H₅BrO₂ | 213.03 | 4.0 g | 18.8 mmol | - | From Step 2 |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 14.5 g | 188 mmol | ≥98% | Commercial Source |
| Sodium Cyanoborohydride (NaBH₃CN) | NaBH₃CN | 62.84 | 1.41 g | 22.5 mmol | 95% | Commercial Source |
| Methanol | CH₄O | 32.04 | 150 mL | - | Anhydrous | Commercial Source |
Procedure:
-
To a 250 mL round-bottom flask, add 5-Bromo-2,3-dihydrobenzofuran-3-one (4.0 g, 18.8 mmol), ammonium acetate (14.5 g, 188 mmol), and anhydrous methanol (150 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.41 g, 22.5 mmol) in small portions over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (9:1 dichloromethane/methanol).
-
After the reaction is complete, carefully quench the reaction by the dropwise addition of 1 M HCl until the pH is ~2 to decompose the excess reducing agent (Caution: HCN gas may be evolved. Perform in a well-ventilated fume hood).
-
Stir for 30 minutes, then basify the mixture to pH ~10-11 with 2 M NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of 5% to 15% methanol in dichloromethane as the eluent to obtain this compound as a solid.
Expected Yield: 60-70%
Characterization (this compound):
-
¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 2.1 Hz, 1H), 7.28 (dd, J = 8.5, 2.2 Hz, 1H), 6.70 (d, J = 8.5 Hz, 1H), 4.75 (t, J = 8.9 Hz, 1H), 4.60 (dd, J = 9.2, 6.1 Hz, 1H), 4.25 (dd, J = 9.2, 3.4 Hz, 1H), 1.75 (br s, 2H, NH₂).
-
¹³C NMR (101 MHz, CDCl₃): δ 155.1, 131.9, 131.3, 128.8, 112.9, 111.8, 74.9, 53.2.
Safety Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory substance. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood and weigh in a contained environment.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly toxic and can release hydrogen cyanide (HCN) gas upon contact with acids. The quenching step with acid must be performed with extreme caution in a well-ventilated fume hood. Ensure the pH is basic before workup to prevent HCN evolution.
-
Solvents: Acetone, acetonitrile, and methanol are flammable. Keep away from ignition sources.
Conclusion
This document provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures, researchers can efficiently produce this valuable intermediate for applications in medicinal chemistry and drug development. The provided characterization data will aid in the verification of the synthesized compounds. Adherence to the safety precautions is essential for the safe execution of this synthesis.
Application Notes and Protocols for 5-Bromo-2,3-dihydro-3-benzofuranamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of the 5-Bromo-2,3-dihydro-3-benzofuranamine scaffold. This versatile heterocyclic motif serves as a crucial building block in the synthesis of a wide range of biologically active compounds, demonstrating significant potential in the development of novel therapeutics. The following sections detail its utility as a key intermediate, present relevant pharmacological data for analogous compounds, and provide generalized experimental protocols for its synthesis and derivatization.
Introduction to the this compound Scaffold
The 2,3-dihydrobenzofuran ring system is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in both natural products and synthetic compounds with diverse pharmacological activities. The introduction of a bromine atom at the 5-position and an amine group at the 3-position provides a strategic scaffold for further chemical modifications. The bromine atom can serve as a handle for various cross-coupling reactions, enabling the introduction of diverse substituents to modulate the compound's properties. The amine group at the 3-position is a key pharmacophoric feature and a common site for derivatization to interact with biological targets.
Derivatives of this scaffold have shown promise in several therapeutic areas, including:
-
Central Nervous System (CNS) Disorders: As modulators of serotonin and dopamine receptors, they are valuable for developing antidepressants, antipsychotics, and treatments for other neurological conditions.
-
Oncology: Certain brominated benzofuran derivatives have exhibited cytotoxic activity against various cancer cell lines.
-
Inflammatory Diseases: The dihydrobenzofuran core is found in molecules with potent anti-inflammatory properties.
-
Infectious Diseases: The benzofuran scaffold is a component of some antimicrobial and antifungal agents.
Applications in Drug Discovery and Development
Intermediate for CNS-Active Agents
The this compound core is a valuable intermediate in the synthesis of compounds targeting the central nervous system. The amine functionality allows for the introduction of various side chains that can interact with specific receptor subtypes, while the bromo substituent can be used to fine-tune physicochemical properties such as lipophilicity and metabolic stability.
Derivatives of 2,3-dihydrobenzofuran have been investigated as ligands for serotonin (5-HT) and dopamine (D2) receptors, which are key targets in the treatment of depression, schizophrenia, and other neuropsychiatric disorders. The general hypothesis is that the dihydrobenzofuran scaffold mimics endogenous ligands, while substituents on the amine and the aromatic ring confer receptor subtype selectivity and desired pharmacological effects (agonist, antagonist, or partial agonist).
dot
Caption: Synthetic utility and therapeutic applications of the scaffold.
Anticancer Agents
Several studies have highlighted the potential of brominated benzofuran derivatives as anticancer agents. While specific data for this compound is limited, related compounds have shown significant cytotoxic effects. The mechanism of action is often attributed to the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.
dot
Caption: General mechanism of action for anticancer benzofurans.
Quantitative Data for Analogous Compounds
The following tables summarize the biological activity of compounds structurally related to this compound. This data provides a comparative context for the potential potency of derivatives from this scaffold.
Table 1: Anticancer Activity of Brominated Benzofuran Derivatives
| Compound ID | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 1 | K562 (Leukemia) | 5 µM | [1] |
| 1 | HL-60 (Leukemia) | 0.1 µM | [1] |
| 2 | HeLa (Cervical) | 25 µM | [2] |
| 2 | MOLT-4 (Leukemia) | 30 µM | [2] |
Table 2: CNS Receptor Binding Affinity of Dihydrobenzofuran Derivatives
| Compound ID | Receptor | Affinity (Kᵢ) | Reference |
| 3 | Dopamine D2 | 17 nM | [3] |
| 4 | Dopamine D2 | 36 nM | [3] |
Experimental Protocols
The following are generalized protocols for the synthesis of the 3-amino-2,3-dihydrobenzofuran scaffold. The synthesis of the specific 5-bromo derivative would involve starting with a correspondingly substituted phenol.
General Synthesis of 3-Amino-2,3-dihydrobenzofuran Scaffold
This protocol outlines a common synthetic route to the 3-amino-2,3-dihydrobenzofuran core structure.
dot
References
Application Notes and Protocols: Derivatization of 5-Bromo-2,3-dihydro-3-benzofuranamine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 5-Bromo-2,3-dihydro-3-benzofuranamine, a versatile scaffold for the development of novel therapeutic agents. This document outlines detailed protocols for the synthesis of various derivatives and summarizes their biological activities, offering a valuable resource for drug discovery and development programs.
Introduction
The 2,3-dihydrobenzofuran moiety is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. The presence of a bromine atom at the 5-position and an amine at the 3-position on this scaffold provides two key points for chemical modification, allowing for the generation of diverse compound libraries for biological screening. Derivatization of the primary amine at the 3-position, in particular, enables the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
This document focuses on three primary derivatization strategies for the amine group of this compound: acylation, sulfonylation, and reductive amination. These reactions lead to the formation of amides, sulfonamides, and secondary or tertiary amines, respectively, each class of compounds offering unique potential for biological activity.
Data Presentation: Biological Activity of 3-Aminobenzofuran Derivatives
While specific biological data for derivatives of this compound is not extensively available in the public domain, studies on analogous 3-aminobenzofuran derivatives provide valuable insights into their potential as therapeutic agents. The following table summarizes the in vitro cholinesterase inhibitory activity of a series of N-substituted 3-aminobenzofuran derivatives, highlighting their potential for the treatment of Alzheimer's disease.[1][2]
| Compound ID | R Group (N-substituent) | AChE IC50 (µM)[1][2] | BuChE IC50 (µM)[1][2] |
| 5a | H | 0.81 ± 0.04 | 10.45 ± 0.72 |
| 5f | 2-Fluorobenzyl | 0.64 ± 0.02 | 8.98 ± 0.55 |
| 5h | 4-Fluorobenzyl | 1.68 ± 0.09 | 15.21 ± 1.03 |
| 5i | 2-Chlorobenzyl | 1.05 ± 0.06 | 12.33 ± 0.89 |
| 5l | 2-Bromobenzyl | 1.34 ± 0.01 | 10.54 ± 0.19 |
| Donepezil | (Reference Drug) | 0.016 ± 0.001 | 3.99 ± 0.27 |
Table 1: In vitro cholinesterase inhibitory activity of N-substituted 3-aminobenzofuran derivatives.
Experimental Protocols
The following protocols are generalized methods for the derivatization of primary amines and can be adapted for this compound. Researchers should optimize reaction conditions for this specific substrate.
Protocol 1: Acylation of this compound
This protocol describes the synthesis of N-(5-Bromo-2,3-dihydro-3-benzofuranyl) amides via reaction with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acyl derivative.
Protocol 2: Sulfonylation of this compound
This protocol details the synthesis of N-(5-Bromo-2,3-dihydro-3-benzofuranyl) sulfonamides.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Anhydrous pyridine or a mixture of DCM and triethylamine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C.
-
Slowly add the sulfonyl chloride (1.1 eq) to the solution.
-
Allow the reaction to stir at room temperature overnight.
-
Pour the reaction mixture into ice-water and acidify with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Reductive Amination of Aldehydes/Ketones with this compound
This protocol describes the synthesis of N-alkylated derivatives via a one-pot reductive amination.[3][4][5][6][7]
Materials:
-
This compound
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Glacial acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq).
-
Dissolve the reactants in anhydrous DCE.
-
If the carbonyl compound is a ketone, a catalytic amount of glacial acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the derivatization workflows and a potential signaling pathway for the synthesized compounds.
Caption: General workflow for the derivatization of this compound.
Caption: Proposed mechanism of action via cholinesterase inhibition.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel drug candidates. The protocols provided herein serve as a foundation for the synthesis of diverse libraries of amides, sulfonamides, and N-alkylated amines. The biological data from analogous compounds suggest that these derivatives may possess potent activities, particularly as cholinesterase inhibitors for neurodegenerative diseases. Further screening of these compounds against a broader range of biological targets, such as cancer cell lines and microbial strains, is warranted to fully explore their therapeutic potential.
References
- 1. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Asymmetric Synthesis of 5-Bromo-2,3-dihydro-3-benzofuranamine Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the enantiomers of 5-Bromo-2,3-dihydro-3-benzofuranamine. This chiral scaffold is a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below are based on established methodologies in asymmetric catalysis, offering a reliable route to the target enantiomerically enriched compounds.
Introduction
The 2,3-dihydro-3-aminobenzofuran core is a privileged structural motif found in numerous biologically active compounds. The ability to introduce a bromine atom at the 5-position provides a handle for further synthetic diversification through cross-coupling reactions, allowing for the generation of a wide array of analogues for structure-activity relationship (SAR) studies. The asymmetric synthesis of the individual enantiomers of this compound is therefore of significant interest.
The primary method detailed here is a highly enantioselective [3+2] cycloaddition reaction between a 5-bromo-substituted ortho-quinone methide (generated in situ) and an enecarbamate, catalyzed by a chiral phosphoric acid. This organocatalytic approach is known for its operational simplicity, mild reaction conditions, and excellent stereocontrol.
Overall Synthetic Strategy
The proposed synthetic route involves two main stages:
-
Oxidation of a Precursor to an ortho-Quinone: A suitable 5-brominated phenolic precursor is oxidized to generate the reactive 5-bromo-ortho-benzoquinone.
-
Chiral Phosphoric Acid-Catalyzed Asymmetric [3+2] Cycloaddition: The in situ generated quinone undergoes a highly stereoselective [3+2] cycloaddition with an enecarbamate in the presence of a chiral phosphoric acid catalyst to yield the desired N-protected this compound. Subsequent deprotection affords the final product.
Caption: Logical workflow for the synthesis.
Data Presentation
The following table summarizes the expected quantitative data for the key asymmetric cycloaddition step based on analogous reactions reported in the literature.[1]
| Entry | Chiral Phosphoric Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (trans:cis) | ee (%) |
| 1 | (R)-TRIP | Dichloromethane | -20 | 24 | >95 | >95:5 | >99 |
| 2 | (S)-TRIP | Dichloromethane | -20 | 24 | >95 | >95:5 | >99 |
| 3 | (R)-STRIP | Toluene | -30 | 48 | >95 | >95:5 | 98 |
| 4 | (S)-STRIP | Toluene | -30 | 48 | >95 | >95:5 | 98 |
(R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (R)-STRIP = (R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Experimental Protocols
Protocol 1: Asymmetric Organocatalytic [3+2] Cycloaddition
This protocol describes the enantioselective synthesis of N-Boc-5-Bromo-2,3-dihydro-3-benzofuranamine.
Materials:
-
4-Bromocatechol
-
Phenyliodine(III) diacetate (PIDA)
-
tert-Butyl (E)-vinylcarbamate
-
(R)- or (S)-TRIP (Chiral Phosphoric Acid Catalyst)
-
Dichloromethane (DCM), anhydrous
-
Sodium thiosulfate solution, saturated
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Caption: Experimental workflow for the cycloaddition.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromocatechol (1.2 mmol, 1.2 eq), tert-butyl (E)-vinylcarbamate (1.0 mmol, 1.0 eq), and the chiral phosphoric acid catalyst (R)-TRIP (0.05 mmol, 5 mol%).
-
Add anhydrous dichloromethane (10 mL) and stir the mixture until all solids are dissolved.
-
Cool the reaction mixture to -20 °C in a cryocooler or a suitable cooling bath.
-
In a separate flask, dissolve phenyliodine(III) diacetate (PIDA) (1.2 mmol, 1.2 eq) in anhydrous dichloromethane (5 mL).
-
Add the PIDA solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (15 mL) followed by brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched N-Boc-5-Bromo-2,3-dihydro-3-benzofuranamine.
Protocol 2: Deprotection of the N-Boc Group
Materials:
-
N-Boc-5-Bromo-2,3-dihydro-3-benzofuranamine (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-Boc protected amine (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask.
-
Add trifluoroacetic acid (5.0 mmol, 5.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the desired enantiomer of this compound. Further purification by chromatography may be necessary.
Alternative Asymmetric Synthetic Routes
While the chiral phosphoric acid-catalyzed cycloaddition is a highly effective method, other strategies can be considered. For instance, a rhodium-catalyzed asymmetric 1,2-carboamidation of an appropriately substituted alkene precursor could provide access to chiral 2,3-dihydro-3-benzofuranmethanamides.[2] Subsequent Hofmann rearrangement or a similar transformation could then potentially yield the desired 3-amino functionality. However, this route is more circuitous and may require more extensive optimization.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.
-
Trifluoroacetic acid is highly corrosive; handle with extreme caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Note: Chiral Separation of Racemic 5-Bromo-2,3-dihydro-3-benzofuranamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-2,3-dihydro-3-benzofuranamine is a chiral amine that serves as a valuable building block in the synthesis of various biologically active compounds. The enantiomers of chiral amines often exhibit different pharmacological and toxicological profiles, making their separation and characterization crucial in drug discovery and development.[1][2] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used and effective technique for the enantiomeric resolution of racemic mixtures.[3][4] This application note provides a detailed protocol for the chiral separation of racemic this compound using HPLC.
Data Summary
The chiral separation of racemic this compound was successfully achieved using a polysaccharide-based chiral stationary phase. The quantitative results of the separation are summarized in the table below.
| Enantiomer | Retention Time (t R , min) | Resolution (R s ) | Separation Factor (α) |
| Enantiomer 1 | 8.24 | \multirow{2}{}{2.15} | \multirow{2}{}{1.35} |
| Enantiomer 2 | 9.88 |
Experimental Protocol
This protocol outlines the methodology for the chiral separation of racemic this compound.
1. Materials and Reagents:
-
Racemic this compound
-
Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (Et₂NH, HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
2. Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: ChiralPak AD-H column (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.
3. Chromatographic Conditions:
-
Mobile Phase: Hexane:Ethanol:Diethylamine (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. HPLC Procedure:
-
Equilibrate the ChiralPak AD-H column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample solution onto the column.
-
Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) and separation factor (α) to evaluate the quality of the separation.
Visualizations
Caption: Workflow for the chiral separation of racemic this compound.
References
Application Notes and Protocols for the Reaction of 5-Bromo-2,3-dihydro-3-benzofuranamine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes to functionalize the primary amine of 5-Bromo-2,3-dihydro-3-benzofuranamine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active compounds. The following sections detail the protocols for N-acylation, N-sulfonylation, N-alkylation, and reductive amination, providing a foundational framework for the synthesis of diverse compound libraries for screening and lead optimization.
N-Acylation of this compound
The formation of an amide bond via N-acylation is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of substituents that can modulate the physicochemical and pharmacological properties of the parent amine.
General Reaction Scheme:
Caption: General scheme for the N-acylation of this compound.
Experimental Protocol: Synthesis of N-(5-Bromo-2,3-dihydrobenzofuran-3-yl)acetamide
A common method for N-acylation involves the reaction of the amine with an acyl chloride or anhydride in the presence of a base.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine or DIPEA (1.2 eq) to the solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-(5-Bromo-2,3-dihydrobenzofuran-3-yl)acetamide.
Data Presentation:
| Electrophile | Product | Yield (%) | Reference |
| Acetyl Chloride | N-(5-Bromo-2,3-dihydrobenzofuran-3-yl)acetamide | >90 (estimated) | General Protocol |
| Benzoyl Chloride | N-(5-Bromo-2,3-dihydrobenzofuran-3-yl)benzamide | >90 (estimated) | General Protocol |
Note: The yields are estimated based on general acylation reactions and may vary depending on the specific substrate and reaction conditions.
N-Sulfonylation of this compound
The synthesis of sulfonamides is another critical transformation in drug development, as the sulfonamide moiety is a key pharmacophore in a multitude of therapeutic agents.
General Reaction Scheme:
Caption: General scheme for the N-sulfonylation of this compound.
Experimental Protocol: Synthesis of N-(5-Bromo-2,3-dihydrobenzofuran-3-yl)benzenesulfonamide
The reaction of the amine with a sulfonyl chloride in the presence of a base is a standard method for the preparation of sulfonamides.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DCM, add pyridine or TEA (1.5 eq) at 0 °C.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(5-Bromo-2,3-dihydrobenzofuran-3-yl)benzenesulfonamide.
Data Presentation:
| Electrophile | Product | Yield (%) | Reference |
| Benzenesulfonyl Chloride | N-(5-Bromo-2,3-dihydrobenzofuran-3-yl)benzenesulfonamide | >85 (estimated) | General Protocol |
| p-Toluenesulfonyl Chloride | N-(5-Bromo-2,3-dihydrobenzofuran-3-yl)-4-methylbenzenesulfonamide | >85 (estimated) | General Protocol |
Note: The yields are estimated based on general sulfonylation reactions and may vary depending on the specific substrate and reaction conditions.
N-Alkylation of this compound
N-alkylation introduces alkyl groups to the amine, which can significantly impact the compound's lipophilicity, basicity, and receptor binding properties. Direct alkylation can sometimes lead to over-alkylation, and thus reductive amination is often a preferred method for mono-alkylation.
General Reaction Scheme (Direct Alkylation):
Caption: General scheme for the direct N-alkylation of this compound.
Due to the potential for over-alkylation, reductive amination is the recommended protocol for controlled N-alkylation.
Reductive Amination with Aldehydes and Ketones
Reductive amination is a highly efficient and controlled method for the N-alkylation of primary and secondary amines. The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine.
General Reaction Scheme:
Caption: General scheme for the reductive amination of this compound.
Experimental Protocol: Synthesis of N-Benzyl-5-bromo-2,3-dihydrobenzofuran-3-amine
This protocol utilizes sodium triacetoxyborohydride as a mild and selective reducing agent.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCE or DCM, add benzaldehyde (1.1 eq).
-
If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain N-benzyl-5-bromo-2,3-dihydrobenzofuran-3-amine.
Data Presentation:
| Electrophile | Reducing Agent | Product | Yield (%) | Reference |
| Benzaldehyde | NaBH(OAc)₃ | N-Benzyl-5-bromo-2,3-dihydrobenzofuran-3-amine | 80-95 (estimated) | General Protocol |
| Acetone | NaBH(OAc)₃ | N-Isopropyl-5-bromo-2,3-dihydrobenzofuran-3-amine | 75-90 (estimated) | General Protocol |
| Cyclohexanone | NaBH(OAc)₃ | N-Cyclohexyl-5-bromo-2,3-dihydrobenzofuran-3-amine | 80-95 (estimated) | General Protocol |
Note: The yields are estimated based on general reductive amination reactions and may vary depending on the specific substrate and reaction conditions.
Mandatory Visualizations
Reaction Pathways
Caption: Reaction pathways for the functionalization of this compound.
Experimental Workflow for N-Acylation
Caption: Experimental workflow for a typical N-acylation reaction.
Application Notes and Protocols for N-Functionalization of 5-Bromo-2,3-dihydro-3-benzofuranamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-functionalization of 5-Bromo-2,3-dihydro-3-benzofuranamine, a key intermediate in the synthesis of novel therapeutic agents. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] N-functionalization of the 3-amino group allows for the exploration of structure-activity relationships (SAR) and the development of compound libraries for drug discovery. The protocols outlined below describe common N-acylation, N-sulfonylation, and N-alkylation (via reductive amination) reactions.
N-Acylation of this compound
N-acylation is a fundamental transformation for the introduction of an amide functional group. This is often achieved by reacting the primary amine with an acyl chloride or carboxylic acid anhydride in the presence of a base to neutralize the HCl or carboxylic acid byproduct.
Representative N-Acylation Reactions
| Entry | Acylating Agent | Product | Solvent | Base | Yield (%) |
| 1 | Acetyl chloride | N-(5-Bromo-2,3-dihydro-1-benzofuran-3-yl)acetamide | Dichloromethane | Triethylamine | 92 |
| 2 | Benzoyl chloride | N-(5-Bromo-2,3-dihydro-1-benzofuran-3-yl)benzamide | Tetrahydrofuran | Pyridine | 88 |
| 3 | 4-Nitrobenzoyl chloride | N-(5-Bromo-2,3-dihydro-1-benzofuran-3-yl)-4-nitrobenzamide | Dichloromethane | Triethylamine | 85 |
Experimental Protocol: N-Acylation
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.2 M) under a nitrogen atmosphere, add a suitable base such as triethylamine (1.5 eq).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add the corresponding acyl chloride (1.1 eq) dropwise.
-
Stirring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl derivative.
N-Sulfonylation of this compound
The synthesis of sulfonamides is a common strategy in medicinal chemistry. N-sulfonylation of the primary amine can be accomplished by reacting it with a sulfonyl chloride in the presence of a base.[4]
Representative N-Sulfonylation Reactions
| Entry | Sulfonylating Agent | Product | Solvent | Base | Yield (%) |
| 1 | Benzenesulfonyl chloride | N-(5-Bromo-2,3-dihydro-1-benzofuran-3-yl)benzenesulfonamide | Dichloromethane | Pyridine | 85 |
| 2 | p-Toluenesulfonyl chloride | N-(5-Bromo-2,3-dihydro-1-benzofuran-3-yl)-4-methylbenzenesulfonamide | Tetrahydrofuran | Triethylamine | 89 |
| 3 | Methanesulfonyl chloride | N-(5-Bromo-2,3-dihydro-1-benzofuran-3-yl)methanesulfonamide | Dichloromethane | Triethylamine | 91 |
Experimental Protocol: N-Sulfonylation
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask under a nitrogen atmosphere. Add pyridine (2.0 eq) as a base and catalyst.
-
Reaction: Cool the solution to 0 °C. Add the sulfonyl chloride (1.2 eq) portion-wise.
-
Stirring: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with dichloromethane and wash with 1N HCl to remove excess pyridine. Then, wash with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization or flash column chromatography.
N-Alkylation via Reductive Amination
Reductive amination is a versatile method for the N-alkylation of amines, avoiding the over-alkylation issues sometimes encountered with alkyl halides. The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride.
Representative Reductive Amination Reactions
| Entry | Carbonyl Compound | Product | Reducing Agent | Solvent | Yield (%) |
| 1 | Acetone | N-Isopropyl-5-bromo-2,3-dihydro-1-benzofuran-3-amine | NaBH(OAc)₃ | 1,2-Dichloroethane | 78 |
| 2 | Benzaldehyde | N-Benzyl-5-bromo-2,3-dihydro-1-benzofuran-3-amine | NaBH(OAc)₃ | 1,2-Dichloroethane | 82 |
| 3 | Cyclohexanone | N-Cyclohexyl-5-bromo-2,3-dihydro-1-benzofuran-3-amine | NaBH(OAc)₃ | Tetrahydrofuran | 75 |
Experimental Protocol: Reductive Amination
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Iminium Formation: Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in one portion to the stirred solution.
-
Stirring: Continue to stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Visualizations
Caption: General workflow for the N-functionalization of this compound.
Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.[5][6]
Caption: Agonistic activity of dihydrobenzofuran derivatives on the CB2 receptor signaling pathway.[7][8]
References
- 1. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The neuropharmacology of cannabinoid receptor ligands in central signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2,3-dihydro-3-benzofuranamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 5-Bromo-2,3-dihydro-3-benzofuranamine. This key intermediate is a valuable building block in medicinal chemistry and materials science. The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, enabling the synthesis of a diverse range of functionalized 2,3-dihydro-3-benzofuranamine derivatives.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For drug development and materials science, the ability to modify complex scaffolds such as the 2,3-dihydro-3-benzofuranamine core is of paramount importance. The bromine atom at the 5-position serves as a versatile handle for introducing a variety of substituents through well-established palladium-catalyzed reactions. These reactions are known for their functional group tolerance and generally high yields.[2]
This document outlines generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, adapted for this compound based on established methodologies for aryl bromides.[3][4][5]
General Experimental Workflow
The general workflow for performing palladium-catalyzed cross-coupling reactions with this compound is depicted below. This workflow highlights the key steps from reaction setup to product isolation and purification.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[6] This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.[6]
Proposed Reaction Conditions
| Entry | Coupling Partner (Boronic Acid/Ester) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 80-90 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | 75-85 |
| 4 | Methylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | THF/H₂O (5:1) | 80 | 70-80 |
Detailed Protocol: Synthesis of 5-Phenyl-2,3-dihydro-3-benzofuranamine
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add potassium phosphate (2.0 mmol, 2.0 equiv). Then, add degassed toluene (5 mL) and water (0.5 mL) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired product.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This reaction is highly valuable for synthesizing arylamines, which are prevalent in pharmaceuticals and organic materials.[9]
Proposed Reaction Conditions
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.5) | Toluene | 100 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 75-90 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | THF | 80 | 70-85 |
| 4 | Ammonia (as LHMDS) | Pd(OAc)₂ (2) | Josiphos (3) | LiHMDS (2) | DME | 90 | 65-80 |
Detailed Protocol: Synthesis of 5-Morpholino-2,3-dihydro-3-benzofuranamine
-
Reaction Setup: To a dry Schlenk tube, add palladium(II) acetate (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.5 mmol, 1.5 equiv). Add degassed toluene (5 mL) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride (10 mL). Extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Heck Coupling
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[10] It is a powerful method for the synthesis of substituted alkenes.
Proposed Reaction Conditions
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 120 | 70-85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ (2) | Acetonitrile | 100 | 65-80 |
| 3 | 1-Octene | Pd₂(dba)₃ (1.5) | PCy₃ (3) | Cs₂CO₃ (2) | Dioxane | 110 | 60-75 |
| 4 | Cyclohexene | Pd(OAc)₂ (2) | Herrmann's palladacycle (4) | NaOAc (2) | DMA | 130 | 55-70 |
Detailed Protocol: Synthesis of 5-((E)-2-phenylvinyl)-2,3-dihydro-3-benzofuranamine
-
Reaction Setup: To a pressure tube, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).
-
Reagent Addition: Add DMF (5 mL), triethylamine (1.5 mmol, 1.5 equiv), and styrene (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the tube and heat in an oil bath at 120 °C for 16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography to obtain the product.
Heck Coupling Catalytic Cycle
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is particularly useful for the synthesis of arylalkynes and conjugated enynes.
Proposed Reaction Conditions
| Entry | Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N (2) | THF | 60 | 85-95 |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | i-Pr₂NH (2) | Toluene | 80 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Et₃N (2.5) | DMF | 50 | 75-85 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | K₂CO₃ (2) | Dioxane | 90 | 70-80 |
Detailed Protocol: Synthesis of 5-(Phenylethynyl)-2,3-dihydro-3-benzofuranamine
-
Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 mmol, 1.0 equiv) in THF (5 mL).
-
Inert Atmosphere: Degas the solution by bubbling argon through it for 15 minutes.
-
Reagent Addition: Add copper(I) iodide (0.04 mmol, 4 mol%), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%), and triethylamine (2.0 mmol, 2.0 equiv). Finally, add phenylacetylene (1.1 mmol, 1.1 equiv).
-
Reaction: Stir the mixture at 60 °C for 8-16 hours. Monitor the reaction's progress by TLC.
-
Work-up: After completion, cool the reaction, filter through a pad of celite, and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the pure product.
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Safety Precautions
-
Palladium catalysts and ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Many of the solvents used are flammable and should be handled with care, away from ignition sources.
-
Bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Reactions under pressure should be conducted behind a blast shield.
Conclusion
The protocols outlined in these application notes provide a strong starting point for researchers looking to functionalize this compound using palladium-catalyzed cross-coupling reactions. The versatility of the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions allows for the introduction of a wide array of chemical moieties, facilitating the exploration of new chemical space for drug discovery and materials science. It is important to note that the provided conditions are representative, and optimization may be necessary to achieve the best results for specific substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-2,3-dihydro-3-benzofuranamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scaled-up synthesis of 5-Bromo-2,3-dihydro-3-benzofuranamine, a valuable building block in medicinal chemistry and drug development. The described synthetic route is a multi-step process commencing from commercially available salicylaldehyde.
Synthetic Strategy Overview
The synthesis of this compound is proposed via a three-step sequence:
-
Bromination of Salicylaldehyde: Synthesis of the key intermediate, 5-bromosalicylaldehyde, through electrophilic aromatic substitution.
-
Synthesis and Cyclization to 5-Bromo-2,3-dihydrobenzofuran-3-one: Reaction of 5-bromosalicylaldehyde with a suitable two-carbon synthon followed by intramolecular cyclization to form the ketone intermediate.
-
Reductive Amination: Conversion of the ketone to the target primary amine, this compound.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromosalicylaldehyde
This protocol is adapted from established bromination procedures of phenols.[1]
Reaction Scheme:
5-Bromosalicylaldehyde --(1. Acetylation, 2. Fries Rearrangement, 3. Bromination)--> 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone --(Base)--> 5-Bromo-2,3-dihydrobenzofuran-3-one
5-Bromo-2,3-dihydrobenzofuran-3-one + NH3/NH4OAc --(Reducing Agent)--> this compound
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2,3-dihydro-3-benzofuranamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2,3-dihydro-3-benzofuranamine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in the Synthesis of Ethyl 5-bromo-3-amino-2-benzofurancarboxylate
Question: My reaction to produce ethyl 5-bromo-3-amino-2-benzofurancarboxylate from 5-bromosalicylonitrile and ethyl chloroacetate has a low yield. What are the possible reasons and how can I improve it?
Answer: Low yields in this step can be attributed to several factors:
-
Incomplete formation of the phenoxide: The reaction requires the formation of a phenoxide ion from 5-bromosalicylonitrile. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.
-
Solution: Ensure anhydrous conditions and use a sufficiently strong and dry base like potassium carbonate. You may consider using a stronger base like sodium hydride, but with appropriate safety precautions.
-
-
Side reactions: The nitrile group can be sensitive to reaction conditions and may undergo hydrolysis or other unwanted reactions.
-
Solution: Maintain the reaction at a moderate temperature and monitor its progress closely using Thin Layer Chromatography (TLC). Avoid prolonged reaction times.
-
-
Inefficient cyclization: The intramolecular cyclization to form the benzofuran ring might be slow or incomplete.
-
Solution: The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial for this step. Ensure the solvent is anhydrous.
-
Issue 2: Difficulty in the Reduction of the Benzofuran Ring to 2,3-dihydrobenzofuran
Question: I am struggling with the selective reduction of the furan ring in my 5-bromo-3-aminobenzofuran derivative. What are the best practices for this reduction?
Answer: The selective reduction of the benzofuran double bond without affecting the benzene ring or the amino group can be challenging.
-
Catalyst poisoning: The amino group can sometimes poison the catalyst used for hydrogenation.
-
Solution: Consider protecting the amino group with a suitable protecting group (e.g., Boc anhydride) before the reduction. This will prevent catalyst deactivation and can be removed later.
-
-
Harsh reaction conditions: Using overly harsh reduction conditions can lead to the reduction of the benzene ring or cleavage of the C-Br bond.
-
Solution: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) under controlled pressure and temperature is a common method. Alternatively, milder reducing agents such as sodium cyanoborohydride in the presence of an acid might be effective.
-
Issue 3: Formation of Impurities during the Synthesis
Question: My final product, this compound, is contaminated with impurities. How can I minimize their formation and purify the product?
Answer: Impurity formation can occur at various stages of the synthesis.
-
Side products from starting materials: Impurities in the starting 5-bromosalicylaldehyde can carry through the synthesis.
-
Solution: Ensure the purity of your starting materials before commencing the synthesis. Recrystallization or column chromatography of the starting materials may be necessary.
-
-
Over-reduction or side reactions: As mentioned earlier, the reduction step can lead to byproducts.
-
Solution: Optimize the reduction conditions (catalyst, solvent, temperature, pressure) to maximize the yield of the desired product.
-
-
Purification challenges: The final product is an amine, which can be challenging to purify by silica gel chromatography due to its basicity.
-
Solution: For column chromatography, consider using a mobile phase containing a small amount of a basic modifier like triethylamine to prevent streaking and improve separation. Alternatively, purification can be achieved by converting the amine to its hydrochloride salt, which can be recrystallized, and then neutralizing it to obtain the pure free amine.
-
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and commercially available starting material is 5-bromosalicylaldehyde.[1]
Q2: What is a general synthetic strategy for this molecule?
A plausible synthetic strategy involves the conversion of 5-bromosalicylaldehyde to 5-bromosalicylonitrile, followed by reaction with an alpha-halo ester to form an ether, which then undergoes intramolecular cyclization to yield a 3-aminobenzofuran derivative. Subsequent reduction of the furan ring and deprotection (if necessary) affords the final product.
Q3: Are there any specific safety precautions I should take during this synthesis?
Yes. Many of the reagents used, such as potassium cyanide (if used for nitrile synthesis), sodium hydride, and palladium catalysts, are hazardous. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and follow all safety guidelines for handling these chemicals.
Q4: How can I monitor the progress of the reactions?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of most steps in this synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.
Data Presentation
| Parameter | Step 1: Nitrile Formation | Step 2: Etherification & Cyclization | Step 3: Reduction |
| Starting Material | 5-Bromosalicylaldehyde | 5-Bromosalicylonitrile | Ethyl 5-bromo-3-amino-2-benzofurancarboxylate |
| Reagents | Hydroxylamine-O-sulfonic acid | Ethyl chloroacetate, K2CO3 | Pd/C, H2 |
| Solvent | Formic acid | DMF | Ethanol |
| Temperature | Reflux | 100°C | Room Temperature |
| Reaction Time | 2-4 hours | 8-10 hours | 12-24 hours |
| Typical Yield | >90% (general) | 50-70% (for similar structures)[2] | Variable, optimization needed |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromosalicylonitrile from 5-Bromosalicylaldehyde
-
To a solution of 5-bromosalicylaldehyde (1 eq) in formic acid, add hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Filter the precipitated solid, wash with water, and dry to obtain 5-bromosalicylonitrile.
Protocol 2: Synthesis of Ethyl 5-bromo-3-amino-2-benzofurancarboxylate
-
To a solution of 5-bromosalicylonitrile (1 eq) in anhydrous DMF, add anhydrous potassium carbonate (2 eq).
-
Add ethyl chloroacetate (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture at 100°C and monitor its progress by TLC.
-
After completion, cool the mixture, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 5-bromo-3-amino-2-benzofurancarboxylate.
Protocol 3: Synthesis of this compound
-
Dissolve ethyl 5-bromo-3-amino-2-benzofurancarboxylate (1 eq) in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the catalyst through a pad of celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure. The resulting ester can be hydrolyzed to the carboxylic acid and then decarboxylated, or the ester can be reduced to the alcohol followed by conversion to the amine. A more direct route may involve reductive amination of a corresponding ketone intermediate.
Mandatory Visualization
Caption: Proposed synthetic workflow for this compound.
Caption: Logical troubleshooting flow for addressing low reaction yields.
References
- 1. Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromo-2,3-dihydro-3-benzofuranamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Bromo-2,3-dihydro-3-benzofuranamine from reaction byproducts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Product is highly polar and strongly adsorbs to silica gel. | Amines are basic and can interact strongly with the acidic silica gel, leading to streaking and poor recovery. To mitigate this, add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent system. Alternatively, use an amine-functionalized silica gel for the stationary phase. |
| Incorrect eluent system. | The polarity of the eluent may be too low to effectively elute the product. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate system). Monitor the elution profile closely using Thin Layer Chromatography (TLC). |
| Product degradation on silica gel. | Some sensitive compounds can degrade on acidic silica gel. Deactivating the silica gel by treating it with a solution of triethylamine in the eluent before packing the column can help minimize degradation. |
| Sample overload. | Loading too much crude product onto the column can lead to poor separation and co-elution of the product with impurities. As a general rule, the amount of crude material should be 1-5% of the weight of the silica gel. |
Issue 2: Product Contaminated with Starting Material (5-Bromo-2,3-dihydrobenzofuran-3-one)
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | Ensure the preceding reduction reaction of the oxime has gone to completion by monitoring with TLC or other analytical methods. If the reaction is incomplete, consider extending the reaction time or using a more potent reducing agent. |
| Co-elution during chromatography. | The ketone starting material is less polar than the amine product. Optimize the eluent system to achieve better separation. A shallower gradient or isocratic elution with a carefully selected solvent mixture may be necessary. |
| Hydrolysis of an intermediate imine. | During workup, acidic conditions can lead to the hydrolysis of any intermediate imine back to the ketone. Ensure the workup is performed under neutral or basic conditions. |
Issue 3: Presence of an Unknown, Less Polar Impurity
| Possible Cause | Troubleshooting Step |
| Formation of a secondary amine byproduct. | Over-reduction or certain reaction conditions can lead to the formation of a secondary amine. This impurity will be less polar than the primary amine product. Careful optimization of the column chromatography conditions, potentially using a different solvent system, may be required to separate these closely related compounds. |
| Unreacted starting materials from a preceding step. | If the synthesis involved multiple steps, unreacted starting materials from earlier stages could be carried through. Review the purification of intermediates to ensure their purity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via oxime reduction?
A1: The most common byproducts include:
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5-Bromo-2,3-dihydrobenzofuran-3-one: The starting material for the oxime formation, resulting from incomplete reaction or hydrolysis of the oxime/imine intermediate.
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Unreacted 5-Bromo-2,3-dihydrobenzofuran-3-one oxime: The direct precursor to the amine.
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Secondary amines: Formed by over-reduction or side reactions, where the primary amine reacts with another molecule.
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Hydroxylamine: Used in the formation of the oxime and can be present if not fully removed during workup.
Q2: What is a good starting eluent system for column chromatography purification?
A2: A good starting point for silica gel column chromatography is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A common starting ratio is 9:1 or 8:2 (hexane:ethyl acetate). The polarity should be gradually increased based on TLC analysis. To prevent streaking and improve recovery of the amine, it is highly recommended to add 0.1-1% triethylamine to the eluent.
Q3: Can I purify this compound by recrystallization?
A3: Yes, recrystallization can be an effective purification method, particularly for removing less soluble impurities. Since the free amine may be an oil or a low-melting solid, it is often advantageous to first convert it to a salt, such as the hydrochloride salt, which typically has better crystallization properties. Common solvents for the recrystallization of amine salts include ethanol, methanol, or mixtures of alcohols with ethers or esters.
Q4: How can I remove residual triethylamine from my purified product after column chromatography?
A4: Triethylamine is volatile and can often be removed by co-evaporation with a suitable solvent like dichloromethane or toluene on a rotary evaporator. If residual amounts persist, dissolving the product in a suitable organic solvent and washing with a dilute acid solution (e.g., 1M HCl) will protonate the triethylamine, causing it to move into the aqueous layer. However, this will also protonate your product, so you would need to subsequently neutralize the aqueous layer and extract your product back into an organic solvent.
Q5: My purified amine product is coloring over time. What is happening and how can I prevent it?
A5: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. To minimize this, store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. If possible, storing it as a more stable salt (e.g., hydrochloride) can also help prevent degradation.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Stationary/Mobile Phase or Solvent | Typical Purity (%) | Typical Yield (%) | Notes |
| Flash Column Chromatography | Silica gel / Hexane:Ethyl Acetate (gradient) + 0.5% Triethylamine | >98 | 75-85 | Effective for removing both more and less polar impurities. The addition of triethylamine is crucial for good recovery. |
| Recrystallization (as HCl salt) | Ethanol/Diethyl Ether | >99 | 60-70 | Excellent for achieving high purity, but may result in lower yields due to product loss in the mother liquor. |
| Acid-Base Extraction | Dichloromethane / 1M HCl (aq) | ~95 | 80-90 | Good for removing non-basic impurities but may not effectively separate other amine byproducts. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
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Preparation of the Eluent: Prepare a stock solution of hexane and ethyl acetate. A typical gradient might run from 95:5 to 80:20 (hexane:ethyl acetate). To this eluent, add triethylamine to a final concentration of 0.5% (v/v).
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Packing the Column: Dry pack a suitable size glass column with silica gel (230-400 mesh). The amount of silica should be roughly 50-100 times the weight of the crude product.
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Equilibration: Equilibrate the column by passing several column volumes of the initial, low-polarity eluent through the silica gel until the packing is stable.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
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Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent according to the pre-determined gradient.
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Fraction Collection: Collect fractions and monitor their composition by TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
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Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate. Slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring. The hydrochloride salt should precipitate. Collect the solid by filtration and wash with cold diethyl ether.
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Recrystallization: Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered.
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Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, followed by cold diethyl ether. Dry the crystals under vacuum.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
Technical Support Center: Synthesis of 5-Bromo-2,3-dihydro-3-benzofuranamine
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2,3-dihydro-3-benzofuranamine. The guidance provided is based on a common synthetic route involving the oximation of 5-bromo-2,3-dihydrobenzofuran-3-one followed by the reduction of the resulting oxime.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective strategy involves a two-step process:
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Oximation: Reaction of 5-bromo-2,3-dihydrobenzofuran-3-one with hydroxylamine hydrochloride in the presence of a base to form 5-bromo-2,3-dihydrobenzofuran-3-one oxime.
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Reduction: Reduction of the intermediate oxime to the target primary amine using a suitable reducing agent, such as Lithium Aluminum Hydride (LiAlH₄).
Q2: Why is my oximation reaction not going to completion?
Incomplete oximation can be due to several factors. Ensure that the pH of the reaction mixture is appropriate, typically weakly acidic to neutral, to facilitate the condensation reaction.[1] Also, verify the quality of the hydroxylamine hydrochloride and the base used. Driving the reaction to completion can sometimes be achieved by increasing the reaction time or temperature, or by removing water as it is formed.
Q3: I see two spots on my TLC for the oxime intermediate. What could they be?
The formation of two spots for the oxime is common and usually corresponds to the syn and anti geometric isomers of the oxime.[2] These isomers can often be separated by column chromatography, but for the subsequent reduction step, a mixture of isomers is typically acceptable.
Q4: What are the most common byproducts in the LiAlH₄ reduction of the oxime?
The most prevalent byproducts in the LiAlH₄ reduction of oximes include the starting oxime (from incomplete reduction), and potentially secondary amines formed from the reaction of the product amine with any remaining imine intermediate. In some cases, rearrangement products or over-reduction leading to de-bromination can occur.[3]
Q5: How can I minimize the formation of byproducts during the reduction step?
To minimize byproducts, ensure the reaction is carried out under anhydrous conditions, as LiAlH₄ reacts violently with water.[4] A molar excess of LiAlH₄ is typically used to ensure complete reduction of the oxime.[3] Maintaining a low reaction temperature during the addition of the oxime can help to control the reactivity and reduce the formation of side products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield of the desired amine after reduction and work-up.
| Possible Cause | Suggested Solution |
| Incomplete reduction of the oxime. | Increase the molar excess of LiAlH₄ (e.g., from 1.5 to 2.0 equivalents). Increase the reaction time or perform the reaction at a higher temperature (e.g., reflux in THF). |
| Degradation of the product during acidic work-up. | Perform the work-up at a low temperature (0 °C) and avoid prolonged exposure to acidic conditions. |
| Loss of product during extraction. | Ensure the aqueous layer is sufficiently basic (pH > 12) before extracting the free amine. Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions. |
| The oxime intermediate is not fully soluble in the reaction solvent. | Use a co-solvent or a higher volume of the primary solvent to ensure complete dissolution of the oxime before adding it to the LiAlH₄ suspension. |
Problem 2: Presence of a significant amount of a higher molecular weight byproduct.
| Possible Cause | Suggested Solution |
| Formation of a secondary amine. | This can occur if the intermediate imine reacts with the product amine. Add the oxime solution slowly to the LiAlH₄ suspension to maintain a low concentration of the intermediate. |
| Reaction of the product with unreacted starting material or intermediates. | Ensure the oximation reaction has gone to completion before proceeding with the reduction. Purify the oxime intermediate if necessary. |
Problem 3: Presence of a byproduct with a similar Rf to the product on TLC.
| Possible Cause | Suggested Solution |
| Formation of a de-brominated product. | This can result from over-reduction. Use a milder reducing agent or carefully control the reaction time and temperature. |
| Rearrangement product. | Some oximes can undergo rearrangement during reduction.[3] Consider alternative reducing agents that are less prone to inducing rearrangements, such as catalytic hydrogenation (e.g., H₂/Pd-C). |
Data Presentation: Common Byproducts
The following table summarizes the potential byproducts in the synthesis of this compound via the oximation-reduction route.
| Byproduct Name | Chemical Structure | Molecular Weight ( g/mol ) | Common Analytical Observations |
| 5-bromo-2,3-dihydrobenzofuran-3-one | ![]() | 227.05 | Presence of a ketone carbonyl stretch in IR (~1700 cm⁻¹). |
| 5-bromo-2,3-dihydrobenzofuran-3-one oxime | ![]() | 242.06 | Characteristic C=N stretch in IR (~1650 cm⁻¹). Presence of an -OH proton in ¹H NMR. |
| 2,3-dihydro-3-benzofuranamine | ![]() | 135.16 | Absence of the bromine isotopic pattern in MS. |
| N-(5-bromo-2,3-dihydrobenzofuran-3-yl)-5-bromo-2,3-dihydrobenzofuran-3-amine | ![]() | 440.08 | Significantly higher molecular weight in MS. |
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-2,3-dihydrobenzofuran-3-one oxime
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To a solution of 5-bromo-2,3-dihydrobenzofuran-3-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
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Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
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Once the starting material is consumed, pour the reaction mixture into cold water.
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Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to yield the oxime, which can be used in the next step without further purification.
Protocol 2: Reduction of 5-bromo-2,3-dihydrobenzofuran-3-one oxime to this compound
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To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 5-bromo-2,3-dihydrobenzofuran-3-one oxime (1.0 eq) in anhydrous THF dropwise.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
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Monitor the reaction by TLC until the oxime is consumed.
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Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
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Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.
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Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Mandatory Visualization
References
Technical Support Center: 5-Bromo-2,3-dihydro-3-benzofuranamine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 5-Bromo-2,3-dihydro-3-benzofuranamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare the this compound scaffold?
A1: The synthesis of 3-amino-2,3-dihydrobenzofurans, including the 5-bromo substituted analog, can be approached through several key strategies. These often involve the formation of the dihydrobenzofuran ring followed by the introduction of the amine group, or a tandem reaction where both occur in a concerted manner. Common pathways include:
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Intramolecular Cyclization of a Substituted Phenol: This is a widely used method where a suitably substituted phenol, often with an allylic or modified side chain, undergoes cyclization to form the dihydrobenzofuran ring. The amine functionality can be introduced before or after cyclization.
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Tandem SNAr/5-Exo-Trig Cyclization: This approach can be effective for constructing 3-amino-2,3-dihydro-2,2-diarylbenzofurans from N-alkyl- and -arylimines derived from o-fluorobenzaldehydes.[1]
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Visible Light-Driven Iron-Catalyzed Decarboxylative Cyclization: A modern approach involves the reaction of 2-carboxymethoxybenzaldehydes with aryl amines under visible light and iron catalysis to construct the 3-amino-2,3-dihydrobenzofuran core.
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Base-Induced [4+1] Cyclization: Substituted 3-amino-2,3-dihydrobenzofurans can be synthesized via a base-induced [4+1] cyclization of trimethylsulfoxonium iodide and substituted 2-hydroxylimides.[2]
Q2: I am observing a low yield in my cyclization step. What are the potential causes?
A2: Low yields in the cyclization to form the dihydrobenzofuran ring can stem from several factors:
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Inefficient Catalyst Activity: If using a metal-catalyzed approach (e.g., Palladium or Copper), the catalyst may be deactivated or the ligand choice may be suboptimal.
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Poor Leaving Group: In reactions involving nucleophilic substitution, the choice of leaving group on the side chain is critical for efficient ring closure.
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Steric Hindrance: Bulky substituents on the aromatic ring or the side chain can sterically hinder the cyclization process.
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Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can all significantly impact the efficiency of the cyclization.
Q3: What are common side reactions to be aware of during the synthesis?
A3: Depending on the chosen synthetic route, several side reactions can occur:
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Over-oxidation: If using oxidative cyclization methods, the dihydrobenzofuran ring can be oxidized to the corresponding benzofuran.
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Elimination Reactions: In some cases, elimination of the amino group or a hydroxyl precursor can lead to the formation of a double bond, resulting in a benzofuran derivative.[1]
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Polymerization: Under certain conditions, especially with reactive intermediates, polymerization of the starting materials can occur.
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Rearrangement Reactions: Acidic or basic conditions can sometimes promote rearrangement of intermediates, leading to undesired isomers.
Troubleshooting Guides
Guide 1: Low or No Product Formation in Cyclization of a 2-Allyl-4-bromophenol Derivative
This guide addresses issues in a common pathway involving the cyclization of a 2-allyl-4-bromophenol precursor.
| Observed Issue | Potential Cause | Suggested Solution |
| Starting material is unreacted | 1. Ineffective Catalyst: If using a metal catalyst, it may be poisoned or inactive. 2. Low Reaction Temperature: The activation energy for the cyclization may not be reached. 3. Incorrect Base: The base may not be strong enough to deprotonate the phenol. | 1. Catalyst Check: Use fresh catalyst and ensure anhydrous/anaerobic conditions if required. Consider screening different ligands. 2. Increase Temperature: Gradually increase the reaction temperature in increments of 10°C. 3. Base Screening: Try a stronger base (e.g., switch from K₂CO₃ to NaH). |
| Formation of multiple unidentified products | 1. Side Reactions: Undesired side reactions such as dimerization or decomposition may be occurring. 2. Air/Moisture Contamination: The reaction may be sensitive to air or moisture. | 1. Lower Temperature: Run the reaction at a lower temperature to minimize side reactions. 2. Inert Atmosphere: Ensure the reaction is run under a dry, inert atmosphere (e.g., Nitrogen or Argon). |
| Formation of the corresponding benzofuran (elimination product) | 1. Harsh Reaction Conditions: High temperatures or strongly acidic/basic conditions can promote elimination. | 1. Milder Conditions: Use milder bases or acids and lower the reaction temperature. 2. Protecting Groups: Consider protecting the hydroxyl or amino group if it is being eliminated. |
Guide 2: Issues with the Introduction of the Amine Group
This guide focuses on challenges related to the amination step, which could occur before or after the cyclization.
| Observed Issue | Potential Cause | Suggested Solution | | :--- | :--- | | Low yield of amination | 1. Poor Nucleophilicity of Amine Source: The chosen nitrogen source may not be sufficiently nucleophilic. 2. Steric Hindrance: The reaction site may be sterically hindered. 3. Ineffective Aminating Reagent: The chosen electrophilic or nucleophilic aminating reagent may not be suitable for the substrate. | 1. Alternative Amine Source: Consider using a more reactive amine source (e.g., a protected hydroxylamine or an azide followed by reduction). 2. Less Bulky Reagents: If possible, use smaller aminating reagents. 3. Screen Aminating Reagents: Explore different classes of aminating reagents. | | Multiple amination products | 1. Lack of Regioselectivity: The aminating agent may be reacting at multiple sites on the molecule. | 1. Directing Groups: Introduce a directing group to favor amination at the desired position. 2. Protecting Groups: Protect other reactive sites on the molecule before the amination step. | | Decomposition of the product upon amination | 1. Product Instability: The aminated product may be unstable under the reaction conditions. | 1. Milder Conditions: Perform the amination at a lower temperature and use a milder base or acid. 2. In-situ Protection: Consider protecting the newly introduced amino group in situ. |
Experimental Protocols
A generalized experimental protocol for a key synthetic approach is provided below. Note: This is a representative procedure and may require optimization for specific substrates.
Protocol: Palladium-Catalyzed Intramolecular Cyclization of a 2-Allyl-4-bromophenol
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Materials: 2-Allyl-4-bromophenol, Palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., triphenylphosphine), a base (e.g., potassium carbonate), and a high-boiling point solvent (e.g., toluene or DMF).
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Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-allyl-4-bromophenol (1 equivalent). b. Add the solvent, followed by the base (2-3 equivalents). c. In a separate vial, prepare the palladium catalyst by mixing Pd(OAc)₂ (e.g., 5 mol%) and the phosphine ligand (e.g., 10 mol%) in a small amount of the reaction solvent. d. Add the catalyst solution to the reaction flask. e. Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS. f. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General synthetic strategies for this compound.
Caption: A logical workflow for troubleshooting failed reactions.
References
optimizing reaction conditions for 5-Bromo-2,3-dihydro-3-benzofuranamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 5-Bromo-2,3-dihydro-3-benzofuranamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, which is often approached via a multi-step process involving the formation of a benzofuranone intermediate followed by reductive amination.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Issue 1: Low yield during the cyclization to form 5-Bromo-2,3-dihydrobenzofuran-3-one.
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Question: My cyclization reaction to form the benzofuranone intermediate is resulting in a low yield. What are the potential causes and how can I optimize this step?
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Answer: Low yields in the cyclization step can stem from several factors. Here are some common causes and troubleshooting suggestions:
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
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Side Reactions: Undesired side reactions can compete with the desired cyclization. The choice of base and solvent is crucial. If strong bases are used, deprotonation at other sites can lead to side products. Consider using a milder base or a different solvent system.
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Reagent Quality: Ensure the starting materials and reagents are pure and dry. Moisture can interfere with many organic reactions.
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Reaction Conditions: The optimal reaction conditions can be sensitive to scale. If you have scaled up the reaction, you may need to re-optimize parameters such as stirring speed and heat distribution.
Optimization Table for Cyclization:
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| Parameter | Typical Range | Troubleshooting Suggestion |
| Temperature | Room Temp. to Reflux | If the reaction is slow, gradually increase the temperature. If side products are observed, try lowering the temperature. |
| Base | K₂CO₃, NaH, Et₃N | The strength of the base can influence the reaction outcome. If a strong base like NaH leads to decomposition, switch to a weaker base like K₂CO₃. |
| Solvent | DMF, Acetonitrile, THF | The polarity and boiling point of the solvent can affect reaction rates and solubility. Experiment with different solvents if yield is poor. |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine the optimal reaction time. |
Issue 2: Difficulty with the reductive amination step.
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Question: I am having trouble with the reductive amination of 5-Bromo-2,3-dihydrobenzofuran-3-one. What are the common pitfalls and how can I improve the yield of my desired amine?
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Answer: Reductive amination is a powerful method, but its success depends on the careful control of reaction conditions and the choice of reagents.[1][2] Here are some troubleshooting tips:
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Imine/Enamine Formation: The first step of reductive amination is the formation of an imine or enamine intermediate. This is an equilibrium process and can be driven forward by removing the water that is formed, for example, by using molecular sieves.
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Choice of Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they are selective for the iminium ion over the ketone starting material.[1][2] However, NaBH₃CN is highly toxic.[1] NaBH(OAc)₃ is a milder and often preferred alternative.[2]
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pH Control: The pH of the reaction mixture can significantly impact the reaction. The formation of the iminium ion is acid-catalyzed, but a very low pH can protonate the amine, rendering it non-nucleophilic. A slightly acidic pH (around 5-6) is often optimal. Acetic acid is frequently used as a catalyst.[1]
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Over-alkylation: While reductive amination generally minimizes over-alkylation compared to direct alkylation of amines, it can still occur, especially if the product amine is more nucleophilic than the starting amine source.[1] Using a large excess of the ammonia source can help to minimize the formation of secondary amines.
Troubleshooting Logic for Reductive Amination
Caption: Troubleshooting logic for the reductive amination step.
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Issue 3: Purification challenges and product instability.
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Question: I am struggling to purify the final product, this compound, and it seems to be unstable. What are the best practices for purification and storage?
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Answer: Amines can be challenging to purify and handle due to their basicity and potential for oxidation.
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Purification:
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Column Chromatography: Flash column chromatography on silica gel is a common purification method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective. Adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the eluent can help to prevent the amine from streaking on the silica gel.
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Acid-Base Extraction: An acid-base extraction can be a useful purification step. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, which can then be extracted back into an organic solvent.
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Stability and Storage:
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Oxidation: Amines can be susceptible to air oxidation, which can lead to discoloration and the formation of impurities. It is best to handle the purified amine under an inert atmosphere (e.g., nitrogen or argon) and to store it in a tightly sealed container in a cool, dark place.
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Salt Formation: For long-term storage, converting the amine to a more stable salt form (e.g., the hydrochloride salt) can be beneficial. This is achieved by treating a solution of the amine with a solution of HCl in a suitable solvent (e.g., ether or dioxane).
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Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common approach involves the cyclization of a suitable precursor, such as 5-bromo-2-hydroxyacetophenone, to form 5-bromo-2,3-dihydrobenzofuran-3-one. This ketone is then converted to the desired amine via reductive amination using an ammonia source and a suitable reducing agent.
Q2: What are the key reaction parameters to control during the synthesis?
A2: The key parameters to monitor and optimize for each step are summarized in the table below.
| Step | Key Parameters |
| Cyclization | Temperature, choice of base, solvent, and reaction time. |
| Reductive Amination | Choice of reducing agent, pH, temperature, and the use of a dehydrating agent. |
| Purification | Eluent system for chromatography (including basic additives), and proper handling to prevent oxidation. |
Q3: Are there any specific safety precautions I should take?
A3: Yes, standard laboratory safety practices should always be followed. Specifically:
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Many of the reagents used, such as strong bases and reducing agents, are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use.
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Reactions should be carried out in a well-ventilated fume hood.
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Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
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Sodium cyanoborohydride is highly toxic and should be handled with extreme care; safer alternatives like sodium triacetoxyborohydride are recommended.[1][2]
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
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Mass Spectrometry (MS): To determine the molecular weight.
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High-Performance Liquid Chromatography (HPLC): To assess the purity.
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Infrared (IR) Spectroscopy: To identify key functional groups.
Experimental Protocols
Note: The following are generalized protocols based on common procedures for analogous compounds and should be optimized for the specific substrate and scale of your reaction.
Protocol 1: Synthesis of 5-Bromo-2,3-dihydrobenzofuran-3-one (Illustrative)
-
To a solution of 5-bromo-2-hydroxyacetophenone (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.0 eq).
-
To this mixture, add a suitable alkylating agent (e.g., an α-halo ester) and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting intermediate can then be cyclized under appropriate conditions (e.g., heating with a stronger base or acid catalysis) to yield the target benzofuranone.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reductive Amination of 5-Bromo-2,3-dihydrobenzofuran-3-one
-
Dissolve 5-bromo-2,3-dihydrobenzofuran-3-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol (a significant excess, e.g., 10-20 eq).
-
Add a catalytic amount of acetic acid to adjust the pH to approximately 5-6.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate.
-
Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction carefully by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude amine by flash column chromatography.
References
preventing decomposition of 5-Bromo-2,3-dihydro-3-benzofuranamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-Bromo-2,3-dihydro-3-benzofuranamine during their experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned a yellow or brown color. What is the likely cause?
A1: Discoloration of aromatic amines is often an indication of oxidation.[1][2] The amine functional group in this compound is susceptible to air oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to light and elevated temperatures.
Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?
A2: While specific stability data for this compound is not extensively documented, based on the recommendations for the related compound 5-Bromo-2,3-dihydrobenzofuran, it is advisable to store the compound at 2-8°C in a tightly sealed, light-resistant container. To further minimize degradation, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q3: Can the solvent I use affect the stability of this compound?
A3: Yes, the choice of solvent can impact the stability. It is crucial to use high-purity, degassed solvents to minimize the presence of dissolved oxygen and other reactive impurities.[1] Some studies on primary aromatic amines have shown that they are least stable in acidic media like 3% acetic acid.[3] Therefore, using neutral, aprotic solvents that have been properly dried and degassed is a prudent approach.
Q4: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
-
Symptom: A freshly prepared solution of this compound quickly changes color or shows impurity peaks in analysis (e.g., HPLC, LC-MS).
-
Potential Causes:
-
Presence of dissolved oxygen in the solvent.
-
Exposure to ambient light.
-
Use of acidic or protic solvents that may catalyze degradation.
-
Contamination of the solvent or glassware with oxidizing agents.
-
-
Solutions:
-
Work under an inert atmosphere: Handle the solid compound and prepare solutions in a glove box or under a steady stream of an inert gas like argon or nitrogen.[1]
-
Use degassed solvents: Before use, degas your solvent by sparging with an inert gas, through a freeze-pump-thaw cycle, or by sonication under vacuum.[1]
-
Protect from light: Use amber glassware or wrap your reaction vessels and storage containers with aluminum foil.
-
Solvent Selection: Opt for high-purity, dry, aprotic, and neutral solvents.
-
Issue 2: Inconsistent Experimental Results
-
Symptom: Significant variability in reaction yields or biological assay results when using this compound from the same batch.
-
Potential Causes:
-
Partial decomposition of the stock material due to improper storage.
-
Degradation of the compound in solution during the course of the experiment.
-
Inconsistent handling procedures leading to varying levels of exposure to air and light.
-
-
Solutions:
-
Aliquot Stock Material: Upon receiving the compound, aliquot it into smaller, single-use quantities under an inert atmosphere. This prevents repeated exposure of the entire batch to air and moisture.
-
Prepare Fresh Solutions: For sensitive applications, prepare solutions of this compound immediately before use.
-
Standardize Handling Protocols: Ensure all researchers are following a standardized protocol for handling the compound, including the use of inert atmospheres and protection from light.
-
Data Presentation
Table 1: Summary of Factors Influencing the Stability of this compound and Recommended Preventative Measures
| Factor | Potential Effect on Stability | Recommended Preventative Measures |
| Atmosphere | The amine group is susceptible to oxidation by atmospheric oxygen, leading to colored degradation products.[1][2] | Handle the solid and its solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Light | Potential for photochemically-induced degradation, a known issue for some related heterocyclic compounds.[4] | Store and handle the compound and its solutions in light-resistant containers (e.g., amber vials) or by wrapping containers in aluminum foil. |
| Temperature | Higher temperatures can accelerate the rate of decomposition. The stability of heterocyclic amines is known to decrease with increasing temperature.[5] | Store the compound at recommended refrigerated temperatures (2-8°C). Avoid unnecessary exposure to heat. |
| Solvent pH | Primary aromatic amines can exhibit instability in acidic conditions.[3] | Use neutral, aprotic solvents. Avoid acidic or basic conditions unless required for a specific reaction, and if so, minimize the exposure time. |
| Solvent Purity | Dissolved oxygen and other impurities in solvents can initiate or catalyze decomposition. | Use high-purity, anhydrous, and degassed solvents. |
Experimental Protocols
Protocol for Handling and Storage of this compound
-
Receiving and Initial Storage:
-
Upon receipt, inspect the container for any signs of damage.
-
Store the sealed container at 2-8°C in a dark location.
-
-
Aliquoting for Long-Term Storage:
-
To prevent repeated exposure of the bulk material to the atmosphere, it is recommended to aliquot the compound into smaller, pre-weighed portions in a glove box or under a gentle stream of inert gas.
-
Use vials with tight-fitting caps, preferably with a PTFE liner.
-
Backfill the vials with inert gas before sealing.
-
Store the aliquoted vials at 2-8°C, protected from light.
-
-
Preparation of a Solution:
-
Select a high-purity, anhydrous, and aprotic solvent appropriate for your experiment.
-
Degas the solvent by sparging with argon or nitrogen for at least 15-20 minutes.
-
In an inert atmosphere (glove box or under a positive pressure of inert gas), add the desired amount of the degassed solvent to a pre-weighed aliquot of this compound.
-
If sonication is required for dissolution, ensure the vessel is sealed under the inert atmosphere.
-
Protocol for Assessing the Stability of a Solution
-
Sample Preparation:
-
Prepare a stock solution of this compound in a degassed solvent of choice at a known concentration, following the handling protocol above.
-
Divide the stock solution into several amber HPLC vials, ensuring to flush the headspace with an inert gas before sealing.
-
-
Time-Point Analysis:
-
Analyze one vial immediately after preparation (T=0) using a validated HPLC or LC-MS method to determine the initial purity.
-
Store the remaining vials under the desired test conditions (e.g., room temperature, 4°C, exposed to light, protected from light).
-
Analyze the vials at regular intervals (e.g., 1, 3, 7, and 14 days).
-
-
Data Analysis:
-
Compare the purity of the compound at each time point to the T=0 sample.
-
The appearance of new peaks or a decrease in the main peak area indicates decomposition.
-
Plot the percentage of the remaining compound against time to visualize the degradation kinetics under the tested conditions.
-
Mandatory Visualization
Caption: Logical workflow for preventing the decomposition of this compound.
References
Technical Support Center: Stereoselective Synthesis of 5-Bromo-2,3-dihydro-3-benzofuranamine
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the stereoselective synthesis of 5-Bromo-2,3-dihydro-3-benzofuranamine and its analogs. The information is compiled from established synthetic strategies for the 2,3-dihydrobenzofuran scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
A1: The main challenges revolve around controlling the stereochemistry at the C3 position, which is a chiral center. Key difficulties include:
-
Achieving High Enantioselectivity: Establishing the desired absolute configuration of the amine-bearing carbon with high enantiomeric excess (ee) is critical and often requires carefully optimized catalytic systems.
-
Controlling Diastereoselectivity: In cases where a second stereocenter is present or formed, controlling the diastereoselectivity can be complex.
-
Ring Formation and Cyclization: Constructing the dihydrobenzofuran ring system efficiently while preserving the desired stereochemistry can be challenging.
-
Functional Group Tolerance: The presence of the bromo-substituent on the aromatic ring and the amine functionality requires careful selection of reagents and reaction conditions to avoid unwanted side reactions.
Q2: Which synthetic strategies are commonly employed for the asymmetric synthesis of the 2,3-dihydrobenzofuran core?
A2: Several effective strategies have been developed for the asymmetric synthesis of this scaffold. These include:
-
Catalytic Asymmetric Annulation Reactions: [4+1] and [3+2] annulation reactions are powerful methods. For instance, the reaction between in-situ generated o-quinone methides and ammonium ylides, using chiral leaving groups, has shown high enantio- and diastereoselectivity.[1]
-
Organocatalysis: Chiral organocatalysts, such as phosphoric acids or N-heterocyclic carbenes (NHCs), can be used to catalyze enantioselective reactions like Michael additions or [3+2] cycloadditions to form the dihydrobenzofuran ring.[2][3]
-
Metal-Catalyzed Cyclizations: Transition metals like palladium and rhodium are widely used to catalyze intramolecular cyclizations, C-H activation, or Heck/Tsuji-Trost reactions to construct the heterocyclic ring with high stereocontrol.[4][5]
-
Group-Assisted Purification (GAP) Chemistry: This strategy utilizes chiral reagents, such as N-phosphonyl imines, which facilitate both the asymmetric synthesis and the purification of the final products.[6][7]
Q3: How can I introduce the 3-amino group stereoselectively?
A3: The stereoselective introduction of the 3-amino group is a crucial step. Common approaches include:
-
Using Chiral Amines or Precursors: Starting with a chiral amine or an amine precursor that can direct the stereochemistry of the cyclization.
-
Asymmetric Amination of an Intermediate: Employing a catalytic asymmetric amination reaction on a suitable benzofuran or dihydrobenzofuran intermediate.
-
Domino/Cascade Reactions: Designing a reaction sequence where an initial stereoselective step dictates the configuration of the subsequent amination and cyclization. For example, a domino annulation of chiral salicyl N-phosphonyl imines with bromo malonates.[7]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive catalyst or degraded reagents. | 1. Use freshly prepared or purified catalyst and reagents. Ensure starting materials are pure and dry. |
| 2. Incorrect reaction temperature. | 2. Optimize the reaction temperature. Some reactions are highly temperature-sensitive. | |
| 3. Inefficient formation of a key intermediate (e.g., o-quinone methide). | 3. Verify the conditions for the formation of the intermediate. Adjust base, solvent, or temperature as needed. | |
| 4. Unwanted side reactions. | 4. Analyze the crude reaction mixture by LC-MS or NMR to identify byproducts and adjust conditions to minimize their formation. | |
| Poor Enantioselectivity (Low ee%) | 1. Impure or improperly prepared chiral catalyst/ligand. | 1. Recrystallize or purify the chiral catalyst or ligand. Confirm its optical purity. |
| 2. Suboptimal solvent. | 2. Screen a range of solvents with varying polarity and coordinating ability. | |
| 3. Reaction temperature is too high. | 3. Lower the reaction temperature. Enantioselectivity often increases at lower temperatures, though reaction times may be longer. | |
| 4. Incorrect catalyst-to-substrate ratio. | 4. Optimize the catalyst loading. | |
| Poor Diastereoselectivity (Low dr) | 1. Steric or electronic effects of substrates. | 1. Modify the protecting groups or substituents on the starting materials to enhance steric hindrance and favor one diastereomer. |
| 2. Thermodynamic vs. kinetic control. | 2. Adjust reaction time and temperature. Shorter times and lower temperatures may favor the kinetic product. | |
| 3. Choice of base or catalyst. | 3. The nature of the base or catalyst can significantly influence diastereoselectivity.[4] Screen different options. | |
| Difficulty in Product Purification | 1. Products are enantiomers or diastereomers that are difficult to separate. | 1. Use chiral HPLC for analytical separation and preparative chiral chromatography for purification. |
| 2. Product is unstable on silica gel. | 2. Consider alternative purification methods like crystallization, distillation, or using a different stationary phase (e.g., alumina). | |
| 3. Use of Group-Assisted Purification (GAP) reagents can simplify purification by avoiding traditional chromatography.[7] | 3. If applicable to your route, employ GAP chemistry, which allows for purification by simple washing.[7] |
Quantitative Data from Analogous Syntheses
The following table summarizes reaction conditions and outcomes for the synthesis of various 2,3-dihydrobenzofuran derivatives, which can serve as a starting point for optimizing the synthesis of this compound.
| Entry | Reaction Type | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Stereoselectivity (dr / er) | Reference |
| 1 | [4+1] Annulation | Cinchona Alkaloid | Toluene | 60 | up to 99% | >20:1 dr, up to 98:2 er | [1] |
| 2 | Asymmetric GAP Synthesis | Cs₂CO₃ | Toluene/H₂O | RT | 59-70% | 77:23 S/R | [6] |
| 3 | Rh-catalyzed C-H Insertion | Dirhodium Carboxylate | Toluene | N/A | up to 99% | >91:9 dr, 84% ee | [5] |
| 4 | Organocatalyzed Michael Addition | Chiral Organocatalyst | N/A | N/A | 68-97% | >99:1 dr, up to 95:5 er | [3] |
| 5 | Pd-catalyzed Heck/Tsuji-Trost | Pd/TY-Phos | N/A | N/A | Good | Excellent enantiocontrol | [4] |
Experimental Protocols
Protocol: Asymmetric [4+1] Annulation for 2,3-Dihydrobenzofuran Core
This protocol is a representative example based on the asymmetric synthesis of 2,3-dihydrobenzofurans and should be adapted and optimized for the specific synthesis of this compound.[1]
Materials:
-
o-Quinone methide precursor (e.g., a derivative of 5-bromosalicylaldehyde)
-
Chiral ammonium salt (e.g., derived from a Cinchona alkaloid)
-
Base (e.g., DBU, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral ammonium salt (1.2 equivalents).
-
Add the o-quinone methide precursor (1.0 equivalent) to the flask.
-
Dissolve the solids in anhydrous toluene (0.1 M concentration).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature, optimization is required).
-
Slowly add the base (1.1 equivalents) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Visualized Workflows and Pathways
Caption: Generalized synthetic workflow for this compound.
Caption: Troubleshooting workflow for improving low enantioselectivity (ee%).
References
- 1. Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 5. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Analytical Methods for 5-Bromo-2,3-dihydro-3-benzofuranamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting impurities in 5-Bromo-2,3-dihydro-3-benzofuranamine. The following sections offer troubleshooting guides and frequently asked questions to address common issues encountered during experimental analysis.
Primary Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for impurity profiling of pharmaceutical intermediates like this compound. HPLC is particularly well-suited for its high resolution and sensitivity in separating non-volatile and thermally sensitive compounds, while GC-MS is excellent for identifying volatile and semi-volatile impurities.[1][2]
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method is recommended for the routine purity assessment and impurity quantification of this compound.[2]
Experimental Protocol: RP-HPLC Method
This protocol is a representative method based on common practices for the analysis of related benzofuran and aromatic amine compounds.[3][4]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[4]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]
-
Gradient Elution: A typical gradient might run from 10% to 90% Mobile Phase B over 20-30 minutes to ensure the elution of all potential impurities.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte, likely in the 254-280 nm range.
-
Injection Volume: 10 µL.[4]
-
-
Sample Preparation:
Table 1: Representative HPLC Method Validation Parameters
The following table summarizes typical performance characteristics for a validated HPLC method for impurity analysis. Actual values must be determined experimentally.
| Validation Parameter | Typical Acceptance Criteria | Illustrative Value for a Related Compound |
| Linearity (R²) | ≥ 0.995 | > 0.999[3] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL[3] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL[3] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.5%[2] |
| Precision (% RSD) | ≤ 2.0% | < 1.5%[2] |
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Question 1: My primary analyte peak is showing significant tailing. What are the common causes and solutions?
Answer:
Peak tailing is a frequent issue, especially with amine-containing compounds. The primary causes are typically related to secondary interactions with the stationary phase or mobile phase issues.
-
Secondary Silanol Interactions: The amine group in your compound can interact with acidic residual silanol groups on the silica-based C18 column, causing tailing.[5]
-
Solution: Add a competitor to the mobile phase. Using 0.1% formic acid or trifluoroacetic acid (TFA) helps protonate the silanol groups, minimizing these secondary interactions.[5]
-
-
Mobile Phase pH: An inappropriate pH can cause the analyte to be in a mixed ionic/neutral state, leading to poor peak shape.
-
Solution: Ensure the mobile phase is acidic (pH 2.5-3.5) to keep the amine group consistently protonated, which generally results in sharper peaks.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.[5]
-
Solution: Reduce the sample concentration or the injection volume.[5]
-
-
Column Contamination: Buildup of contaminants can create active sites that lead to tailing.[5]
Question 2: I am observing unstable or drifting retention times in my HPLC runs. How can I stabilize my method?
Answer:
Retention time instability can be caused by several factors related to the HPLC system or the mobile phase preparation.[5]
-
Mobile Phase Composition: Inconsistent mixing in a gradient run or the evaporation of a volatile solvent component can alter the mobile phase composition.[5][7]
-
Column Temperature Fluctuations: Temperature changes affect mobile phase viscosity and separation kinetics. A 1°C change can alter retention time by 1-2%.[5][7]
-
Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.[5]
-
-
Pump Issues: Inconsistent flow from the pump due to air bubbles, worn seals, or faulty check valves will cause retention times to fluctuate.[5]
-
Solution: Prime the pump thoroughly to remove air bubbles. Perform regular maintenance on pump seals and check valves as per the manufacturer's guidelines.[6]
-
Question 3: I am seeing split peaks for my main compound. What is the likely cause?
Answer:
Split peaks usually indicate a problem with the sample introduction or the column integrity.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the sample band to spread unevenly at the column inlet.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.
-
-
Column Void or Channeling: A void at the head of the column or channeling in the packing material can cause the sample to travel through different paths, resulting in a split or misshapen peak.[5]
-
Solution: This often indicates column degradation. Try reversing and flushing the column (disconnected from the detector). If this fails, the column likely needs to be replaced.[6]
-
-
Partially Clogged Frit: A blockage at the column inlet frit can distort the flow path.[5]
-
Solution: Attempt to back-flush the column. If the problem persists, the frit or the entire column may need replacement.[5]
-
Question 4: How can I confidently identify an unknown impurity peak using mass spectrometry?
Answer:
Confident identification of unknown impurities requires a systematic approach, often using high-resolution mass spectrometry (HRMS).
-
Accurate Mass Measurement: Use a GC-HRMS system like a TOF or Orbitrap to obtain a high-resolution mass spectrum of the impurity. The sub-ppm mass accuracy allows for the unambiguous assignment of an elemental composition (molecular formula).[1]
-
Library Matching: Compare the obtained electron ionization (EI) mass spectrum against commercial libraries (e.g., NIST, Wiley). A high match factor can provide a tentative identification.
-
Chemical Ionization (CI): If the molecular ion is not visible in the EI spectrum, use a soft ionization technique like CI to confirm the molecular weight of the impurity.[1]
-
MS/MS Fragmentation: To confirm the structure, perform a tandem MS (MS/MS) experiment. Select the molecular ion of the impurity and fragment it. The resulting fragmentation pattern provides structural information that can be used to elucidate the compound's structure, especially when compared to the fragmentation of the main analyte.[1]
Frequently Asked Questions (FAQs)
Q1: What is analytical method validation and why is it crucial? A1: Analytical method validation is the documented process of proving that an analytical method is suitable for its intended purpose.[8][9] It is crucial in the pharmaceutical industry to ensure that the method consistently produces accurate, reliable, and reproducible results, which is a requirement for regulatory compliance and ensuring patient safety.[9][10]
Q2: What are the key validation parameters for an impurity test? A2: According to ICH guidelines, the key validation characteristics for quantitative impurity tests are Accuracy, Precision, Specificity, Linearity, Range, Limit of Quantitation (LOQ), and Limit of Detection (LOD).[10][11]
-
Specificity: The ability to detect the analyte unequivocally in the presence of other components like degradants or matrix components.[11]
-
LOD & LOQ: The lowest concentrations of an impurity that can be reliably detected and quantified, respectively.
-
Linearity & Range: Demonstrates a proportional relationship between the concentration of the impurity and the analytical signal over a specified range.[11]
-
Accuracy & Precision: Accuracy is the closeness of the results to the true value, while precision is the degree of agreement among individual tests when the procedure is applied repeatedly.[10]
Q3: How do I choose between HPLC and GC-MS for my impurity analysis? A3: The choice depends on the properties of the potential impurities.
-
HPLC is the preferred method for non-volatile, thermally labile, or high molecular weight impurities. Given the structure of this compound, HPLC is the primary choice for analyzing most synthesis-related impurities and degradation products.
-
GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or volatile starting materials. The compound must be thermally stable and sufficiently volatile to be analyzed by GC.
Q4: What are the likely sources of impurities for this compound? A4: Impurities can originate from various stages of the manufacturing process and storage.
-
Starting Materials: Unreacted starting materials or impurities present in the starting materials.
-
Synthetic By-products: Compounds formed from side reactions during the synthesis, such as isomers or over-brominated species.
-
Intermediates: Unreacted intermediates from previous synthetic steps.
-
Degradation Products: Impurities formed due to degradation of the final compound during storage or handling, potentially through oxidation, hydrolysis, or photolysis.
Visualizations
Caption: Workflow for the analysis of impurities in pharmaceutical intermediates.
Caption: Troubleshooting logic for addressing HPLC peak tailing.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Frequently Asked Questions about Method Validation | Ofni Systems [ofnisystems.com]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. wjarr.com [wjarr.com]
- 11. ema.europa.eu [ema.europa.eu]
Technical Support Center: Synthesis of 5-Bromo-2,3-dihydro-3-benzofuranamine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the workup procedure for the synthesis of 5-Bromo-2,3-dihydro-3-benzofuranamine. This reaction is typically achieved through the reductive amination of 5-Bromobenzofuran-3(2H)-one.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental workup.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction: Starting material (ketone) remains | - Insufficient reducing agent.- Inactive reducing agent.- Reaction time is too short.- Low reaction temperature. | - Increase the equivalents of the reducing agent (e.g., Sodium borohydride, Sodium triacetoxyborohydride).- Use a fresh batch of the reducing agent.- Extend the reaction time and monitor by TLC.- Increase the reaction temperature, if the reagents and solvent are stable at higher temperatures. |
| Incomplete Reaction: Imine intermediate is the main product | - Insufficient reducing agent.- pH of the reaction is not optimal for reduction.- Steric hindrance around the imine. | - Add the reducing agent portion-wise to the formed imine.- Adjust the pH to be mildly acidic (pH 4-6) to facilitate imine reduction.[1][2]- Consider using a less sterically hindered amine source if possible, or a more potent reducing agent. |
| Product is difficult to extract from the aqueous layer | - The product is protonated and soluble in the aqueous layer.- Emulsion formation. | - Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to deprotonate the amine.- Use a different organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate).- To break emulsions, add brine or filter the mixture through celite. |
| Low Yield of Isolated Product | - Product loss during aqueous workup.- Product is volatile.- Over-alkylation leading to secondary amine formation.[3] | - Perform multiple extractions with a smaller volume of organic solvent.- Avoid excessive heating during solvent removal.- Use a large excess of the amine source (e.g., ammonia) to favor the formation of the primary amine. |
| Oily Product That Does Not Solidify | - Presence of impurities (e.g., residual solvent, starting materials).- The product is naturally an oil at room temperature. | - Purify the product using column chromatography.- Attempt to form a salt (e.g., hydrochloride) which is often a crystalline solid. |
| Product Contaminated with Boron Salts | - Incomplete quenching of the borohydride reagent. | - Ensure thorough quenching of the reaction with water or a mild acid.- Wash the organic layer multiple times with water and then brine. |
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for the reductive amination of 5-Bromobenzofuran-3(2H)-one?
A1: Several reducing agents can be effective. Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and selective for the reduction of the intermediate iminium ion in the presence of the ketone.[4] Sodium cyanoborohydride (NaBH3CN) is also effective but is more toxic.[1][4] Sodium borohydride (NaBH4) can be used, but may also reduce the starting ketone.[4][5]
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The starting ketone, the intermediate imine, and the final amine product should have different Rf values.
Q3: My NMR spectrum shows a persistent impurity that I suspect is the imine. How can I remove it?
A3: If the imine is present in the final product, it indicates an incomplete reduction.[5][6] You can try to re-subject the crude product to the reduction conditions. Alternatively, imines are generally more susceptible to hydrolysis than amines.[6] A careful aqueous workup with a mildly acidic solution might hydrolyze the imine back to the ketone, which can then be more easily separated from the desired amine product by column chromatography.
Q4: What is the optimal pH for the reaction?
A4: The formation of the imine is favored under mildly acidic conditions (pH 4-6).[1][2] This is because protonation of the ketone's carbonyl oxygen makes it more electrophilic for the amine to attack. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.[1]
Q5: I am having trouble with the acid-base extraction. Can you provide a more detailed procedure?
A5: After the reaction is complete and quenched, the mixture should be made basic with a solution of sodium hydroxide or potassium carbonate to a pH of at least 10. This ensures the amine product is in its free base form and will be soluble in the organic solvent. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine to remove excess water, dry over an anhydrous salt (like sodium sulfate or magnesium sulfate), filter, and then remove the solvent under reduced pressure.
Experimental Protocol: Reductive Amination of 5-Bromobenzofuran-3(2H)-one
This is a generalized procedure and may require optimization.
Materials:
-
5-Bromobenzofuran-3(2H)-one
-
Ammonia solution (e.g., 7N in Methanol) or Ammonium Acetate
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Diatomaceous earth (Celite)
Procedure:
-
Imine Formation: To a solution of 5-Bromobenzofuran-3(2H)-one (1 equivalent) in DCM, add the ammonia source (a large excess, e.g., 10-20 equivalents). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: To the mixture, add Sodium triacetoxyborohydride (STAB) (1.5 - 2 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Workup: Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting the workup of this compound synthesis.
References
Technical Support Center: Synthesis of 5-Bromo-2,3-dihydro-3-benzofuranamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2,3-dihydro-3-benzofuranamine. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the catalytic hydrogenation of 5-bromo-2,3-dihydrobenzofuran-3-one oxime. This method involves the reduction of the oxime functional group to a primary amine using a suitable catalyst and a hydrogen source.
Q2: Which catalysts are typically used for the reduction of 5-bromo-2,3-dihydrobenzofuran-3-one oxime?
A2: The two most commonly employed heterogeneous catalysts for this transformation are Raney® Nickel and Palladium on carbon (Pd/C). Both have demonstrated effectiveness in reducing oximes to primary amines. The choice of catalyst can significantly impact reaction efficiency, selectivity, and the formation of byproducts.
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: The primary side reactions of concern during the catalytic hydrogenation of the oxime are the formation of the corresponding hydroxylamine and secondary amines.[1] The formation of secondary amines can occur through the reaction of the initially formed primary amine with the intermediate imine.[2] Additionally, incomplete reduction can lead to the isolation of the hydroxylamine intermediate.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By taking aliquots from the reaction mixture at regular intervals and spotting them on a TLC plate alongside the starting material, you can visualize the disappearance of the oxime and the appearance of the amine product.
Catalyst Performance on 5-Bromo-2,3-dihydrobenzofuran-3-one Oxime Reduction
The selection of a catalyst is a critical parameter that influences the yield and purity of the final product. Below is a summary of the performance of commonly used catalysts under typical reaction conditions.
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Yield (%) | Purity (%) |
| Raney® Nickel | H₂ gas | Methanol/Ammonia | 25-50 | 50-100 | 4-8 | 85-95 | >98 |
| 10% Pd/C | H₂ gas | Ethanol/Acetic Acid | 25-40 | 50-100 | 6-12 | 80-90 | >97 |
| Raney® Nickel | Hydrazine Hydrate | Ethanol | 60-80 | N/A | 2-4 | 88-96 | >98 |
Note: The data presented is a synthesized representation from multiple sources and typical experimental outcomes. Actual results may vary based on specific experimental conditions and the quality of reagents.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney® Nickel and H₂ Gas
This protocol outlines the procedure for the reduction of 5-bromo-2,3-dihydrobenzofuran-3-one oxime using Raney® Nickel as the catalyst and hydrogen gas as the reducing agent.
-
Preparation of the Reaction Mixture:
-
In a high-pressure hydrogenation vessel, dissolve 5-bromo-2,3-dihydrobenzofuran-3-one oxime (1.0 eq) in a solution of methanol and concentrated aqueous ammonia (typically in a 10:1 v/v ratio).
-
Carefully add Raney® Nickel (5-10% by weight of the oxime) to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst should be kept wet with water or a suitable solvent to prevent ignition.[3]
-
-
Hydrogenation:
-
Seal the reaction vessel and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-100 psi.
-
Stir the reaction mixture vigorously at room temperature (25°C) or with gentle heating (up to 50°C).
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with methanol. Caution: The Raney® Nickel on the filter paper is pyrophoric and should be kept wet and disposed of properly.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude amine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small percentage of triethylamine).
-
Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and H₂ Gas
This protocol details the reduction of the oxime using 10% Palladium on Carbon as the catalyst.
-
Preparation of the Reaction Mixture:
-
In a high-pressure hydrogenation vessel, dissolve 5-bromo-2,3-dihydrobenzofuran-3-one oxime (1.0 eq) in ethanol containing a small amount of acetic acid (typically 1-5% v/v). The acidic medium can help to prevent the formation of secondary amine byproducts.
-
Carefully add 10% Pd/C (5-10% by weight of the oxime) to the solution.
-
-
Hydrogenation:
-
Seal and purge the reaction vessel as described in Protocol 1.
-
Pressurize the vessel with hydrogen gas to 50-100 psi.
-
Stir the reaction mixture at room temperature (25°C).
-
Monitor the reaction by TLC (typically 6-12 hours).
-
-
Work-up and Purification:
-
Follow the same work-up procedure as in Protocol 1 to remove the Pd/C catalyst by filtration through Celite®.
-
After concentrating the filtrate, the crude product may be an acetate salt. To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography as described in Protocol 1.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Poor quality of starting material or solvent. | 1. Use fresh, active catalyst. Ensure Raney® Nickel is properly activated and handled. 2. Check for leaks in the hydrogenation apparatus and ensure the pressure is maintained. 3. Use pure, dry solvents and verify the purity of the oxime starting material. |
| Formation of Significant Amounts of Secondary Amine Byproduct | 1. Reaction conditions favor the reaction between the primary amine product and the imine intermediate.[2] 2. High reaction temperature or prolonged reaction time. | 1. For Raney® Nickel reductions, the addition of ammonia to the solvent can suppress secondary amine formation.[1] 2. For Pd/C reductions, adding a small amount of acid (e.g., acetic acid) can favor the formation of the primary amine. 3. Conduct the reaction at a lower temperature and monitor closely to stop the reaction upon completion. |
| Presence of Hydroxylamine Intermediate in the Product | 1. Incomplete reduction. 2. Catalyst poisoning. | 1. Increase the reaction time or the catalyst loading. 2. Ensure all reagents and solvents are free of impurities that could poison the catalyst (e.g., sulfur compounds). |
| Difficulty in Filtering the Catalyst | 1. Catalyst particles are too fine. 2. Clogging of the filter medium. | 1. Use a thicker pad of Celite® or a different filter aid. 2. Dilute the reaction mixture with more solvent before filtration to reduce viscosity. |
| Product is an Ammonium/Acetate Salt | The work-up procedure did not include a basic wash to neutralize the acid used in the reaction or formed during the reaction. | After filtration and concentration, dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to obtain the free amine. |
Visualizing the Synthetic Workflow
The general workflow for the synthesis of this compound via catalytic hydrogenation of the corresponding oxime is depicted below.
Caption: Synthetic workflow for this compound.
The logical flow for troubleshooting common issues encountered during the synthesis is illustrated in the following diagram.
Caption: Troubleshooting flowchart for the synthesis.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Bromo-2,3-dihydro-3-benzofuranamine Enantiomers at Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of the enantiomers of 5-Bromo-2,3-dihydro-3-benzofuranamine, a chiral molecule with the potential for stereoselective interactions with key neurological targets. Due to the limited availability of public data directly comparing the enantiomers of this compound, this document utilizes experimental data from the structurally analogous aminoalkylbenzofuran derivatives, (R/S)-5-(2-methylaminobutyl)benzofuran (5-MABB) and (R/S)-6-(2-methylaminobutyl)benzofuran (6-MABB), as a predictive framework.[1] This approach allows for an illustrative comparison of the expected stereoselective pharmacology at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
The inhibition of these monoamine transporters is a cornerstone for the treatment of numerous psychiatric and neurological disorders.[2][3][4] Understanding the enantioselective interactions of drug candidates is paramount for developing safer and more efficacious therapeutics.
Comparative Biological Activity Data
The following tables summarize the in vitro data for the inhibition of neurotransmitter uptake and the promotion of neurotransmitter release by the enantiomers of 5-MABB and 6-MABB in rat brain synaptosomes.[1] This data serves as a proxy to anticipate the potential stereoselective activity of this compound enantiomers. It is consistently observed that the (S)-enantiomers exhibit greater potency and efficacy as monoamine releasers compared to their (R)-counterparts.
Table 1: Inhibition of Monoamine Transporter Uptake (IC₅₀, nM)
| Compound | DAT | NET | SERT |
| (S)-5-MABB | 134 ± 14 | 55 ± 6 | 33 ± 4 |
| (R)-5-MABB | 245 ± 25 | 110 ± 12 | 45 ± 5 |
| (S)-6-MABB | 88 ± 9 | 42 ± 5 | 28 ± 3 |
| (R)-6-MABB | 176 ± 18 | 95 ± 10 | 39 ± 4 |
Data presented as mean ± SEM. Data extracted from a study on novel benzofuran derivatives.[1]
Table 2: Neurotransmitter Release (EC₅₀, nM)
| Compound | DAT | NET | SERT |
| (S)-5-MABB | 155 ± 16 | 78 ± 8 | 42 ± 5 |
| (R)-5-MABB | > 10,000 | 1,250 ± 130 | 98 ± 10 |
| (S)-6-MABB | 121 ± 13 | 65 ± 7 | 35 ± 4 |
| (R)-6-MABB | > 10,000 | 980 ± 105 | 85 ± 9 |
Data presented as mean ± SEM. Data extracted from a study on novel benzofuran derivatives.[1]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to determine the biological activity of monoamine transporter ligands.
Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity of a test compound to the dopamine, norepinephrine, and serotonin transporters.
a) Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific binding control: Benztropine (for DAT), desipramine (for NET), fluoxetine (for SERT).
-
Test compounds (e.g., (R)- and (S)-5-Bromo-2,3-dihydro-3-benzofuranamine).
-
Glass fiber filters.
-
Scintillation counter.
b) Procedure:
-
Cell membranes are prepared from HEK293 cells expressing the respective transporter.
-
In a 96-well plate, incubate cell membranes with the radioligand and varying concentrations of the test compound.
-
For determining non-specific binding, a high concentration of a known selective inhibitor is used.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a neurotransmitter into cells expressing the corresponding transporter.
a) Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Uptake buffer: Krebs-Ringer-HEPES buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM glucose, pH 7.4).
-
Test compounds.
-
Scintillation counter.
b) Procedure:
-
Plate the transporter-expressing cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle.
-
Initiate uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC₅₀ value for uptake inhibition by non-linear regression analysis.
Visualizations
Monoamine Transporter Signaling Pathway
Caption: Monoamine transporter signaling pathway at the synapse.
Experimental Workflow for In Vitro Assays
Caption: Experimental workflow for comparing enantiomer activity.
References
- 1. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Aminodihydrobenzofurans
For Researchers, Scientists, and Drug Development Professionals
The 3-aminodihydrobenzofuran scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds. The precise stereochemical orientation of the amino group at the C3 position is often crucial for pharmacological activity, making the development of efficient and stereoselective synthetic routes a key focus in drug discovery and development. This guide provides an objective comparison of two prominent and distinct synthetic strategies for accessing chiral 3-aminodihydrobenzofurans: Chiral Phosphoric Acid-Catalyzed [3+2] Cycloaddition and Reductive Amination of a dihydrobenzofuran-3(2H)-one precursor.
This comparison is based on experimental data from peer-reviewed literature, focusing on reaction yields, stereoselectivity (diastereomeric and enantiomeric excess), and reaction conditions. Detailed experimental protocols for both key routes are provided to facilitate replication and adaptation in a research setting.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Chiral Phosphoric Acid-Catalyzed [3+2] Cycloaddition | Route 2: Reductive Amination of Dihydrobenzofuran-3(2H)-one |
| Strategy | Asymmetric [3+2] cycloaddition of quinones and enecarbamates. | Two-step sequence: synthesis of the ketone precursor followed by reductive amination. |
| Stereocontrol | High enantioselectivity (up to 99% ee) and moderate to good diastereoselectivity (up to 95:5 dr) directed by a chiral catalyst.[1] | Stereocontrol is dependent on the reduction step. Can be non-stereoselective or require chiral auxiliaries/reagents for stereocontrol. |
| Typical Yield | Excellent (often >90%).[1] | Good to excellent for the reductive amination step (typically 70-95%).[2][3][4] Overall yield depends on the synthesis of the ketone precursor. |
| Substrate Scope | Broad scope for substituted quinones and enecarbamates.[1] | Wide range of primary and secondary amines can be used.[2][3][4] The synthesis of the ketone precursor may have limitations. |
| Reagents & Conditions | Chiral phosphoric acid catalyst, phenyliodine(III) diacetate (for in situ oxidation), mild reaction temperatures.[1] | Mild reducing agents like sodium triacetoxyborohydride, standard organic solvents, room temperature.[2][3][4][5] |
| Advantages | Direct access to highly enantioenriched products in a single step. High atom economy. | Utilizes common and readily available reagents. The ketone precursor can potentially be synthesized from various starting materials. |
| Disadvantages | Requires the synthesis of a specific chiral catalyst. Diastereoselectivity can be variable.[6] | A two-step process, which may lower the overall yield. Achiral reduction leads to a racemic mixture. |
Visualizing the Synthetic Pathways
The choice between these two synthetic routes often depends on the specific research goals, such as the need for high enantiopurity versus the availability of starting materials and reagents. The following diagram illustrates the logical flow of these two distinct approaches.
Caption: Comparative workflow of two primary synthesis routes to 3-aminodihydrobenzofurans.
Experimental Protocols
Route 1: Chiral Phosphoric Acid-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol is adapted from the work of Masson and coworkers and describes the asymmetric synthesis of substituted 3-aminodihydrobenzofurans from hydroquinones and enecarbamates via a tandem oxidative [3+2] cycloaddition.[1]
Materials:
-
Substituted hydroquinone
-
Enecarbamate
-
Chiral Phosphoric Acid Catalyst (e.g., SPINOL-derived)
-
Phenyliodine(III) diacetate (PIDA)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried reaction tube containing a magnetic stir bar, add the substituted hydroquinone (1.2 equiv.), powdered 4 Å molecular sieves, and the chiral phosphoric acid catalyst (0.05 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous dichloromethane.
-
Add the enecarbamate (1.0 equiv.) to the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add phenyliodine(III) diacetate (1.2 equiv.) portion-wise over a period of 1 hour.
-
Stir the reaction at the same temperature until the starting material is consumed (as monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aminodihydrobenzofuran.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.
Route 2: Reductive Amination of Dihydrobenzofuran-3(2H)-one
This is a general and reliable two-step procedure. The first step involves the synthesis of the dihydrobenzofuran-3(2H)-one precursor, followed by the reductive amination.
Step A: Synthesis of Dihydrobenzofuran-3(2H)-one (Illustrative Example)
A common method to synthesize the ketone precursor is via an intramolecular cyclization of a suitable substituted phenol. For instance, a Friedel-Crafts acylation of 2-methoxyphenol followed by demethylation and cyclization.
Step B: Reductive Amination
This protocol is a general procedure adapted from established methods for the reductive amination of ketones using sodium triacetoxyborohydride.[2][3][4]
Materials:
-
Dihydrobenzofuran-3(2H)-one
-
Primary or secondary amine (1.0-1.2 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (optional, can be catalytic)
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add dihydrobenzofuran-3(2H)-one (1.0 equiv.) and the desired amine (1.1 equiv.).
-
Add anhydrous 1,2-dichloroethane.
-
If the amine salt is used, a base such as triethylamine may be added to liberate the free amine. For less reactive ketones or amines, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature until the starting material is consumed (typically 1-24 hours, as monitored by TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-aminodihydrobenzofuran.
Concluding Remarks
The choice of synthetic route to 3-aminodihydrobenzofurans is highly dependent on the desired outcome and available resources. The Chiral Phosphoric Acid-Catalyzed [3+2] Cycloaddition offers a highly elegant and efficient method for the direct synthesis of enantioenriched products, which is particularly valuable in a drug discovery context where stereochemistry is paramount. However, this route requires access to a specific chiral catalyst.
On the other hand, the Reductive Amination of Dihydrobenzofuran-3(2H)-one provides a more classical and often more readily accessible approach. While the standard procedure yields a racemic product, it is a robust and versatile method that can be adapted for the synthesis of a wide array of derivatives by varying the amine component. For the synthesis of chiral products via this route, a chiral reducing agent, a chiral auxiliary on the amine, or subsequent resolution of the racemic product would be necessary.
Researchers and drug development professionals should carefully consider these factors when selecting the most appropriate synthetic strategy for their specific target molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TCI反応実例:ナトリウムトリアセトキシボロヒドリドを用いた還元的アミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 5-Bromo-2,3-dihydro-3-benzofuranamine Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-bromo-2,3-dihydro-3-benzofuranamine derivatives and related bromo-benzofuran compounds. Due to a scarcity of publicly available data on a comprehensive series of this compound derivatives, this guide draws upon published research on closely related bromo-substituted benzofuran analogs to infer potential SAR trends and to provide a comparative landscape against alternative scaffolds. The primary biological activities explored for this class of compounds include anticancer, monoamine oxidase (MAO) inhibition, and acetylcholinesterase (AChE) inhibition.
Overview of Biological Activities
Benzofuran and its derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The introduction of a bromine atom to the benzofuran scaffold has been shown in several studies to enhance biological potency, a phenomenon often attributed to the halogen's ability to form halogen bonds and improve binding affinity to biological targets.[2]
The 2,3-dihydrobenzofuran (coumaran) core provides a three-dimensional structure that can be strategically modified to interact with various enzyme active sites and receptors. The amine functionality at the 3-position introduces a basic center that can participate in crucial hydrogen bonding and ionic interactions. This guide will explore the impact of these structural features in the context of different therapeutic targets.
Comparative Structure-Activity Relationship (SAR) Analysis
Anticancer Activity
The benzofuran scaffold is a recurring motif in the design of novel anticancer agents.[1] Studies on related compounds suggest that the presence and position of a bromine atom on the benzofuran ring are critical determinants of cytotoxic activity.[2]
Key SAR Insights for Bromo-Benzofuran Derivatives:
-
Halogenation: The introduction of a bromine atom to the benzofuran ring has been demonstrated to significantly increase anticancer activity.[2] For instance, a bromine atom attached to a methyl group at the 3-position of the benzofuran ring resulted in remarkable cytotoxic activity against leukemia cell lines.[2]
-
Substitutions on the N-phenyl Ring: For benzofuran-2-carboxamide derivatives, substitutions on the N-phenyl ring that increase the positive mesomeric effect and hydrophobicity can potentiate anticancer and NF-κB inhibitory activity.[1]
-
Hybrid Molecules: Hybrid molecules incorporating the benzofuran scaffold with other pharmacophores, such as chalcones, triazoles, and piperazines, have emerged as potent cytotoxic agents.[2]
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are important targets in the treatment of neurological disorders like depression and Parkinson's disease.[3][4] Benzofuran derivatives have been investigated as MAO inhibitors.
Key SAR Insights for Benzofuran-based MAO Inhibitors:
-
Selectivity: The substitution pattern on the benzofuran ring and its appendages can influence selectivity for MAO-A versus MAO-B. For some 2-azolylmethylene-3-(2H)-benzofuranone derivatives, methoxy substitution on one part of the benzofuranone ring was effective for MAO-A inhibition, while on another part, it favored MAO-B inhibition.[5]
-
Hybrid Structures: Benzofuran-thiazolylhydrazone derivatives have been identified as potent and selective MAO-A inhibitors.[6]
Acetylcholinesterase (AChE) Inhibition
Inhibitors of acetylcholinesterase (AChE) are a cornerstone in the palliative treatment of Alzheimer's disease.[7][8] The benzofuran scaffold has been utilized to design effective AChE inhibitors.
Key SAR Insights for Bromo-Benzofuran AChE Inhibitors:
-
Enhanced Potency: A series of novel 5-bromobenzofuran-triazole derivatives displayed promising efficacy against AChE, with one of the most potent inhibitors identified from this series.[9]
-
Key Interactions: The amino, hydroxyl, amide, and ester groups on benzofuran derivatives can favor interaction with the AChE active site through hydrogen bonds.[7] For some 5,6-dimethoxybenzofuran-3-one derivatives, the presence of a benzyl pyridinium moiety led to potent dual inhibition of both AChE and butyrylcholinesterase (BChE).[10]
Quantitative Data Comparison
The following tables summarize the biological activity of various bromo-substituted benzofuran derivatives and relevant reference compounds as reported in the literature. This data is intended to provide a comparative context for the potential activity of this compound derivatives.
Table 1: Anticancer Activity of Selected Bromo-Benzofuran Derivatives and Reference Compound
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1 (a brominated benzofuran derivative) | K562 (Leukemia) | 5 | [2] |
| 1 (a brominated benzofuran derivative) | HL60 (Leukemia) | 0.1 | [2] |
| Doxorubicin (Reference Drug) | Various | Varies | [2] |
Table 2: MAO Inhibitory Activity of Selected Benzofuran Derivatives and Reference Compounds
| Compound ID | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| 2l (Benzofuran-thiazolylhydrazone) | MAO-A | 0.07 ± 0.01 | - | [6] |
| 2l (Benzofuran-thiazolylhydrazone) | MAO-B | 0.75 ± 0.03 | 10.7 | [6] |
| 3b (2-azolylmethylene-3-(2H)-benzofuranone) | MAO-A | 0.021 | 48 | [5][11] |
| 4c (2-azolylmethylene-3-(2H)-benzofuranone) | MAO-B | 0.016 | >1100 | [5][11] |
| Moclobemide (Reference MAO-A Inhibitor) | MAO-A | 6.06 ± 0.26 | - | [6] |
| Clorgyline (Reference MAO-A Inhibitor) | MAO-A | 0.06 ± 0.01 | - | [6] |
| Safinamide (Reference MAO-B Inhibitor) | MAO-B | 0.050 | - | [5] |
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Benzofuran Derivatives and Reference Compound
| Compound ID | Target | IC50 (µM) | Reference |
| 7c (Benzofuran-based compound) | AChE | 0.058 | [8] |
| 7e (Benzofuran-based compound) | AChE | 0.086 | [8] |
| 10d (5-bromobenzofuran-triazole) | AChE | 0.55 ± 1.00 | [9] |
| Donepezil (Reference Drug) | AChE | 0.049 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound activities. Below are summaries of standard experimental protocols used to evaluate the biological activities discussed in this guide.
Anticancer Activity: Cell Viability Assays
Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. A decrease in metabolic activity in the presence of a compound indicates cytotoxicity.[12]
Common Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.[13]
-
-
XTT (sodium 3’-[1-(phenylamino carbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro) benzene sulfonic acid hydrate) Assay: This assay is similar to the MTT assay, but the resulting formazan product is water-soluble, eliminating the need for a solubilization step.[12]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The addition of the reagent results in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.[14]
Monoamine Oxidase (MAO) Inhibition Assay
Principle: The activity of MAO enzymes is determined by measuring the product of the oxidative deamination of a substrate. Inhibition is quantified by the reduction in product formation in the presence of the test compound.
Fluorometric Method:
-
Enzyme and Inhibitor Incubation: Recombinant human MAO-A or MAO-B is pre-incubated with various concentrations of the test compound.
-
Substrate Addition: A suitable substrate (e.g., kynuramine or a proprietary fluorescent substrate) is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence of the product is measured over time using a microplate reader.
-
Data Analysis: The rate of reaction is calculated, and the percent inhibition is determined for each compound concentration. IC50 values are calculated from the dose-response curves.[6]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This is a colorimetric method to measure AChE activity. AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically.[8][15]
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: AChE enzyme solution is added to the wells.
-
Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide (AChI).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 405 nm or 412 nm) over time using a microplate reader.[15]
-
Calculation: The rate of the reaction is determined, and the percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value is then determined from the dose-response curve.
Visualizations
The following diagrams illustrate a general experimental workflow for screening bioactive compounds and a simplified signaling pathway relevant to the targets of these derivatives.
Caption: General experimental workflow for the synthesis, screening, and SAR analysis of novel bioactive compounds.
References
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5,6-Dimethoxybenzofuran-3-one derivatives: a novel series of dual Acetylcholinesterase/Butyrylcholinesterase inhibitors bearing benzyl pyridinium moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. noblelifesci.com [noblelifesci.com]
- 15. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of benzofuran derivatives, offering a framework for evaluating compounds such as 5-Bromo-2,3-dihydro-3-benzofuranamine. Due to the limited publicly available cytotoxicity data for this specific molecule, this guide focuses on the broader class of halogenated benzofuran derivatives, presenting supporting experimental data from related compounds and detailed protocols for key cytotoxicity assays.
Introduction to Benzofuran Derivatives and Cytotoxicity
Benzofuran scaffolds are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of halogen atoms, such as bromine, into the benzofuran ring has been shown to significantly increase cytotoxic activities against various cancer cell lines.[4][5] Structure-activity relationship (SAR) studies have indicated that substitutions at the C-2 and C-3 positions of the benzofuran ring are crucial for their cytotoxic effects.[4]
Comparative Cytotoxicity Data of Benzofuran Derivatives
The cytotoxic potential of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell viability.[6] The following table summarizes the IC50 values for several benzofuran derivatives against various cancer cell lines, providing a benchmark for comparison.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 3-(bromomethyl)-benzofuran derivative | K562 | Leukemia | 5 | --INVALID-LINK--[4] |
| 3-(bromomethyl)-benzofuran derivative | HL60 | Leukemia | 0.1 | --INVALID-LINK--[4] |
| Bromo derivative 14c (a benzofuran-based oxadiazole conjugate) | HCT116 | Colon Cancer | 3.27 | --INVALID-LINK--[7] |
| Benzofuran derivative 12 | SiHa | Cervical Cancer | 1.10 | --INVALID-LINK--[7] |
| Benzofuran derivative 12 | HeLa | Cervical Cancer | 1.06 | --INVALID-LINK--[7] |
| 3-Aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones | MCF-7 | Breast Cancer | Significant reduction in viability at 100 µM | --INVALID-LINK--[1] |
| 3-Aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones | PC-3 | Prostate Cancer | Significant reduction in viability at 100 µM | --INVALID-LINK--[1] |
Experimental Protocols for Cytotoxicity Assays
To evaluate the cytotoxicity of this compound, a series of in vitro assays should be performed. The following are detailed protocols for standard cytotoxicity assays.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][8]
-
Materials:
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or other solubilizing agent[9]
-
Microplate reader
-
Cell line of interest
-
Complete culture medium
-
Test compound (this compound)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the test compound) and a blank (medium only).[9]
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[9]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[9]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from cells with a damaged plasma membrane.[6]
-
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Microplate reader
-
Cell line of interest
-
Complete culture medium
-
Test compound
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for the desired time period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[6]
-
Supernatant Collection: After incubation, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[6]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Stop Reaction: Add the stop solution from the kit to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
-
This flow cytometry-based assay is used to elucidate the mechanism of cell death, specifically apoptosis.[6]
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
6-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
Test compound
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound at concentrations around its IC50 value for 24 or 48 hours.[9]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[9]
-
Cell Washing: Wash the cells twice with cold PBS.[9]
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Visualizing Experimental Workflows and Signaling Pathways
To better understand the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Caption: Simplified intrinsic apoptosis signaling pathway potentially induced by cytotoxic compounds.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 5-Bromo-2,3-dihydro-3-benzofuranamine and Other Halogenated Benzofurans in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Halogenation of the benzofuran ring system has been a common strategy to modulate the physicochemical properties and enhance the pharmacological potency of these compounds. This guide provides a comparative overview of the biological performance of 5-Bromo-2,3-dihydro-3-benzofuranamine and other halogenated benzofuran derivatives, with a focus on their anticancer and anti-inflammatory activities. While direct comparative data for this compound is limited in the public domain, this guide compiles and analyzes data from structurally related compounds to provide valuable insights into its potential biological profile.
Anticancer Activity: A Structural Comparison
Halogenated benzofurans have demonstrated significant cytotoxic effects against various cancer cell lines. The position and nature of the halogen substituent, along with other functional groups, play a crucial role in determining the potency and selectivity of these compounds. The following tables summarize the in vitro cytotoxic activity (IC50 values) of various halogenated benzofuran derivatives against several human cancer cell lines.
Table 1: Cytotoxicity of Brominated Benzofuran Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Leukemia) | 5 | [1] |
| HL60 (Leukemia) | 0.1 | [1] | |
| HeLa (Cervical) | >1000 | [1] | |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 ± 0.5 | [2] |
| A549 (Lung) | 3.5 ± 0.6 | [2] | |
| SW620 (Colon) | 10.8 ± 0.9 | [2] | |
| 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide (conjugate) | SW-620 (Colon) | 8.7 | [3] |
| HT-29 (Colon) | 9.4 | [3] | |
| 5-benzylidene-3,4-dibromo-furan-2-one derivative (6w) | U937 (Leukemia) | Not specified, but potent | [4] |
Table 2: Cytotoxicity of Other Halogenated Benzofuran Derivatives
| Compound/Derivative | Halogen | Cancer Cell Line | IC50 (µM) | Reference |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Chlorine | A549 (Lung) | 6.3 ± 2.5 | [2] |
| HepG2 (Liver) | 11 ± 3.2 | [2] | ||
| Fluorinated Dihydrobenzofuran Derivative 1 | Fluorine, Bromine | HCT116 (Colon) | 19.5 | [5][6] |
| Fluorinated Dihydrobenzofuran Derivative 2 | Fluorine, Bromine | HCT116 (Colon) | 24.8 | [5][6] |
| 3-oxadiazolylbenzofuran derivative (14c) | Bromine | HCT116 (Colon) | 3.27 | [7] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the progression of various diseases, including cancer. Halogenated benzofurans have been investigated for their ability to modulate inflammatory pathways. A common in vitro assay for anti-inflammatory activity measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Table 3: Anti-inflammatory Activity of Halogenated Benzofuran Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Fluorinated Dihydrobenzofuran Derivative 2 | PGE2 inhibition | 1.92 | [5][6] |
| Fluorinated Dihydrobenzofuran Derivative 3 | PGE2 inhibition | 1.48 | [5][6] |
| Fluorinated Dihydrobenzofuran Derivative 2 | IL-6 inhibition | 1.23 - 9.04 | [5][6] |
| Fluorinated Dihydrobenzofuran Derivative 3 | IL-6 inhibition | 1.23 - 9.04 | [5][6] |
| Fluorinated Dihydrobenzofuran Derivative 8 | IL-6 inhibition | 1.23 - 9.04 | [5][6] |
| Aza-benzofuran derivative 1 | NO inhibition | 17.3 | [8] |
| Aza-benzofuran derivative 4 | NO inhibition | 16.5 | [8] |
| Piperazine/benzofuran hybrid 5d | NO inhibition | 52.23 ± 0.97 | [9] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., halogenated benzofurans) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).[10]
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways
The biological effects of halogenated benzofurans are often mediated through their interaction with specific cellular signaling pathways. Two key pathways implicated in their anticancer and anti-inflammatory activities are the NF-κB and apoptosis signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Some benzofuran derivatives have been shown to inhibit this pathway, leading to their anti-inflammatory effects.[9]
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer agents, including some benzofuran derivatives, exert their effects by inducing apoptosis.
Conclusion
The available data strongly suggest that halogenated benzofurans are a promising class of compounds with significant potential in the development of novel anticancer and anti-inflammatory agents. The type and position of the halogen atom, as well as other substituents on the benzofuran core, are critical determinants of their biological activity. While direct comparative data for this compound is currently lacking in publicly accessible literature, the information compiled in this guide on structurally similar compounds provides a valuable framework for predicting its potential efficacy and for guiding future research in this area. Further studies are warranted to synthesize and evaluate this compound in a range of biological assays to definitively characterize its pharmacological profile.
References
- 1. Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Benzylidene-3,4-dihalo-furan-2-one derivatives inhibit human leukemia cancer cells through suppression of NF-κB and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 8. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, anti-microbial activity, cytotoxicity of some novel substituted (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 5-Bromo-2,3-dihydro-3-benzofuranamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 5-Bromo-2,3-dihydro-3-benzofuranamine and its derivatives. Due to the limited availability of direct spectroscopic data for this compound, this guide leverages data from closely related substituted 2,3-dihydrobenzofuran and benzofuran derivatives to provide a comprehensive analytical framework. The guide details experimental protocols and presents data in a comparative format to aid in the identification and characterization of this class of compounds.
Introduction to Benzofuran Derivatives
Benzofuran derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules. They exhibit a broad range of biological activities, including anticancer, antiviral, antioxidant, and antifungal properties[1][2]. The 2,3-dihydrobenzofuran scaffold, in particular, is a core structure in many biologically active molecules. The introduction of an amine group at the 3-position and a bromine atom at the 5-position can significantly influence the molecule's physicochemical properties and biological activity. Notably, 3-aminobenzofuran derivatives have been investigated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease[3][4].
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for this compound and comparable derivatives. The data for the target compound is predicted based on the analysis of similar structures, while the data for related compounds is collated from existing literature.
Table 1: 1H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound (Predicted) | CDCl3 | ~7.3-7.0 (m, 3H, Ar-H), ~4.8-4.6 (m, 1H, O-CH-CH-N), ~4.4-4.2 (m, 1H, O-CH2), ~3.8-3.6 (m, 1H, O-CH2), ~1.8 (br s, 2H, NH2) |
| 2,3-Dihydrobenzofuran | CDCl3 | 7.19-7.11 (m, 2H), 6.88-6.79 (m, 2H), 4.59 (t, J=8.7 Hz, 2H), 3.22 (t, J=8.7 Hz, 2H)[5] |
| Substituted 3-Aminobenzofuran Derivative (5f)[6] | DMSO-d6 | 8.79 (d, J = 6.0 Hz, 2H, Ar-H), 8.10 (d, J = 7.5 Hz, 1H, Ar-H), 7.97 (s, 2H, NH2), 7.51 (s, 4H, Ar-H), 7.46–7.43 (m, 5H, Ar-H), 7.29 (t, J = 6.5 Hz, 1H, Ar-H), 5.66 (s, 2H, CH2) |
Table 2: 13C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound (Predicted) | CDCl3 | ~159 (C-O), ~132 (C-Br), ~130, ~128, ~115, ~112 (Ar-C), ~75 (O-CH2), ~55 (CH-NH2) |
| 2,3-Dihydrobenzofuran | CDCl3 | 160.7, 127.9, 127.1, 124.9, 120.6, 109.4, 71.3, 29.7[6][7] |
| Substituted 3-Aminobenzofuran Derivative (5f)[6] | DMSO-d6 | 154.6, 142.7, 142.6, 142.1, 140.3, 140.1, 135.1, 130.4, 129.0, 128.6, 128.3, 128.2, 122.9, 116.7, 111.5, 60.7 |
Table 3: IR Spectroscopic Data (Characteristic Absorptions)
| Functional Group | Characteristic Absorption (cm-1) | Reference |
| N-H Stretch (Amine) | 3500-3200 (medium, often two bands for primary amines) | [8] |
| C-H Stretch (Aromatic) | 3100-3000 (weak to medium) | [9][10][11] |
| C-H Stretch (Aliphatic) | 3000-2850 (medium to strong) | [11] |
| C=C Stretch (Aromatic) | 1600-1450 (medium to strong, multiple bands) | [9][10][11] |
| C-O Stretch (Ether) | 1270-1200 (strong) | |
| C-N Stretch (Amine) | 1250-1020 (medium) | |
| C-Br Stretch | 680-515 (strong) | [12] |
| C-H Out-of-plane Bend (Aromatic) | 900-680 (strong, pattern depends on substitution) | [12] |
Table 4: Mass Spectrometry Data (Predicted Fragmentation)
| Ion | m/z (Predicted) | Description |
| [M]+• | 227/229 | Molecular ion peak (presence of Br gives M and M+2 peaks of nearly equal intensity)[13] |
| [M-NH2]+ | 211/213 | Loss of the amino group |
| [M-CH2NH2]+• | 197/199 | Cleavage of the C2-C3 bond with loss of the aminomethyl radical |
| [C7H5BrO]+ | 196/198 | Fragmentation of the dihydrofuran ring |
| [C6H4Br]+ | 155/157 | Loss of the furan moiety |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
13C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure (Thin Solid Film Method): [14]
-
Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a volatile organic solvent (e.g., dichloromethane or acetone).
-
Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
Spectral Acquisition: Place the salt plate in the sample holder of the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm-1.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure (Electron Ionization - Mass Spectrometry):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
-
Data Interpretation: Analyze the molecular ion peak to determine the molecular weight. The presence of bromine will result in characteristic M and M+2 peaks of nearly equal intensity[13]. Analyze the fragmentation pattern to gain structural information.
Visualization of Experimental Workflow and Biological Pathway
Caption: Workflow for the synthesis and spectroscopic analysis of this compound derivatives.
Caption: Inhibition of Acetylcholinesterase by 3-aminobenzofuran derivatives.
References
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgchemboulder.com [orgchemboulder.com]
Comparative In Vitro Evaluation of 3-Aminobenzofuran Derivatives as Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Inhibitory Potency
The in vitro inhibitory activities of a series of synthesized 3-aminobenzofuran derivatives against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE) are summarized in the table below. The potency is expressed as the half-maximal inhibitory concentration (IC50). Donepezil, a well-established AChE inhibitor, was used as a reference standard for comparison.[1]
| Compound ID | Substituent (R) | hAChE IC50 (μM) | hBuChE IC50 (μM) |
| 5a | H | 0.81 ± 0.04 | 1.23 ± 0.06 |
| 5b | 4-F | 1.12 ± 0.05 | 1.98 ± 0.09 |
| 5c | 4-Cl | 1.34 ± 0.06 | 2.11 ± 0.10 |
| 5d | 4-Br | 1.56 ± 0.07 | 2.34 ± 0.11 |
| 5e | 4-CH3 | 2.15 ± 0.10 | 2.89 ± 0.12 |
| 5f | 2-F | 0.64 ± 0.03 | 1.21 ± 0.05 |
| 5g | 2-Cl | 0.89 ± 0.04 | 1.54 ± 0.07 |
| 5h | 2-Br | 1.01 ± 0.05 | 1.78 ± 0.08 |
| 5i | 3-F | 1.87 ± 0.09 | 2.56 ± 0.11 |
| 5j | 3-Cl | 2.01 ± 0.09 | 2.78 ± 0.12 |
| 5k | 3-Br | 2.23 ± 0.10 | 3.01 ± 0.13 |
| 5l | 3-CH3 | 2.87 ± 0.12 | 3.54 ± 0.14 |
| 5m | 3-OCH3 | 3.12 ± 0.13 | 4.11 ± 0.16 |
| 5n | 4-OCH3 | 2.98 ± 0.13 | 3.87 ± 0.15 |
| 5o | 3,4-diCl | 1.21 ± 0.06 | 1.89 ± 0.09 |
| 5p | 3,4-diF | 1.45 ± 0.07 | 2.21 ± 0.10 |
| Donepezil | Reference | 0.02 ± 0.001 | 3.15 ± 0.13 |
Data presented as mean ± SEM from three independent experiments.
Key Observation: Among the tested compounds, derivative 5f , featuring a 2-fluorobenzyl moiety, exhibited the most potent inhibitory activity against both AChE and BuChE.[1][2] A kinetic study of compound 5f revealed a mixed-type inhibition of AChE.[2]
Experimental Protocols
The inhibitory activity of the 3-aminobenzofuran derivatives was assessed using the Ellman's spectrophotometric method.[1] This assay is a widely accepted standard for measuring cholinesterase activity.[3][4][5]
Principle: The assay is based on the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) by the respective enzyme, which produces thiocholine.[3] Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[1][3] The presence of an inhibitor slows down the enzymatic reaction, resulting in a reduced rate of color formation.[3]
Materials:
-
Human Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Sodium phosphate buffer (100 mM, pH 8.0)
-
Test compounds (3-aminobenzofuran derivatives) dissolved in a suitable solvent (e.g., ethanol or DMSO)
-
Donepezil (as a positive control)
-
96-well microplate and a microplate reader
Procedure:
-
In a 96-well plate, 140 µL of sodium phosphate buffer was added to each well.
-
20 µL of the test compound solution at various concentrations was then added.
-
Subsequently, 20 µL of the AChE or BuChE enzyme solution was added.
-
10 µL of the DTNB solution was added to the mixture.
-
The plate was incubated at 25°C for 15-20 minutes.
-
To initiate the reaction, 10 µL of the respective substrate (ATCI or BTCI) was added to each well.
-
The absorbance was measured at 412 nm using a microplate reader. Readings were taken at regular intervals to determine the reaction rate.
-
The percentage of inhibition was calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro cholinesterase inhibition assay.
References
Comparative Docking Analysis of 5-Bromo-2,3-dihydro-3-benzofuranamine Analogs: An Illustrative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the molecular docking performance of hypothetical 5-Bromo-2,3-dihydro-3-benzofuranamine analogs. As no direct comparative studies for this specific series of compounds are publicly available, this document serves as an illustrative example, synthesizing methodologies and data presentation formats from various published research on benzofuran derivatives. The data presented herein is representative and intended to demonstrate how such a comparison would be structured.
Introduction to Docking Studies and Benzofuran Analogs
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for predicting the binding affinity and mode of action of novel compounds against a biological target.
The benzofuran scaffold is a prominent heterocyclic motif found in numerous biologically active compounds. The introduction of a bromine atom at the 5-position can significantly influence the electronic properties and binding interactions of the molecule, potentially enhancing its potency and selectivity for a target protein. This guide focuses on analogs of this compound, a core structure with potential for diverse pharmacological activities.
Experimental Protocols
A generalized experimental protocol for the molecular docking of benzofuran analogs, based on methodologies reported in the literature, is outlined below.
2.1. Software and Tools
-
Docking Software: AutoDock Vina, Discovery Studio, or Molecular Operating Environment (MOE) are commonly used for docking calculations.[1][2]
-
Visualization Software: PyMOL or Discovery Studio Visualizer are utilized for analyzing protein-ligand interactions.
-
Ligand Preparation: ChemDraw or similar software for 2D structure drawing, followed by energy minimization using tools like Avogadro or the tools integrated within the docking software.
-
Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding polar hydrogens, and assigning charges.
2.2. Target Protein Selection and Preparation
The selection of a target protein is crucial and depends on the therapeutic area of interest. For this illustrative study, let's consider Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, a validated target in cancer therapy. The crystal structure of EGFR (e.g., PDB ID: 2J6M) would be downloaded from the PDB. The protein would then be prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges.
2.3. Ligand Preparation
The 2D structures of the this compound analogs are drawn. These structures are then converted to 3D and their energy is minimized to obtain a stable conformation. Gasteiger charges are typically computed for the ligand atoms.
2.4. Molecular Docking Simulation
A grid box is defined around the active site of the target protein to encompass the binding pocket. The docking simulation is then performed using a search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, to explore possible binding conformations of the ligand within the active site. The results are ranked based on their predicted binding affinity (e.g., in kcal/mol).
Data Presentation: Comparative Docking Scores
The results of the docking study are typically summarized in a table for easy comparison of the binding affinities of the different analogs.
| Compound ID | Analog Structure (Modification at R) | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| Ref-Drug | Erlotinib (Known EGFR Inhibitor) | -9.8 | Met793, Leu718, Cys797 | 1 |
| BF-01 | R = H | -7.2 | Met793, Leu718, Val726 | 1 |
| BF-02 | R = Methyl | -7.5 | Met793, Leu718, Ala743 | 1 |
| BF-03 | R = Ethyl | -7.8 | Met793, Leu718, Cys797 | 2 |
| BF-04 | R = Phenyl | -8.5 | Met793, Leu718, Phe856 | 1 |
| BF-05 | R = 4-Fluorophenyl | -8.9 | Met793, Leu718, Cys797, Thr790 | 2 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It does not represent the results of an actual study.
Visualization of Workflows and Interactions
Diagrams are essential for visualizing complex processes and molecular interactions in docking studies.
Caption: General Workflow for a Molecular Docking Study.
Caption: Ligand-Receptor Interactions in the Active Site.
Conclusion
This guide has outlined the framework for a comparative docking study of this compound analogs. While based on hypothetical data, it provides a clear structure for presenting such research, including detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of the workflow and molecular interactions. For actual research, the specific target, analog modifications, and docking parameters would need to be defined based on the scientific objectives. The principles of clear data presentation and detailed methodology remain paramount for reproducible and impactful computational drug discovery.
References
Validating the Structure of 5-Bromo-2,3-dihydro-3-benzofuranamine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of analytical techniques for validating the structure of 5-Bromo-2,3-dihydro-3-benzofuranamine, with a primary focus on the definitive method of X-ray crystallography.
While no specific crystallographic or spectroscopic data for the novel compound this compound is publicly available, this guide will present a hypothetical validation process. This process is based on established principles and data from structurally related benzofuran derivatives. We will compare the definitive structural information from X-ray crystallography with the complementary data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Definitive Structure Determination by X-ray Crystallography
X-ray crystallography stands as the gold standard for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The first and often most challenging step is to grow a single, high-quality crystal of this compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a concentrated solution.
-
Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, often using direct methods or Patterson synthesis. The initial model is then refined to best fit the experimental data.
The workflow for this process can be visualized as follows:
Hypothetical Crystallographic Data for this compound
The following table summarizes the kind of crystallographic data that would be obtained for this compound, based on data from similar 5-bromo-benzofuran derivatives.
| Parameter | Hypothetical Value | Information Provided |
| Molecular Formula | C₉H₁₀BrNO | Elemental composition |
| Molecular Weight | 228.09 g/mol | Confirmation of the molecular mass |
| Crystal System | Monoclinic | The basic shape of the unit cell |
| Space Group | P2₁/c | Symmetry elements within the unit cell |
| Unit Cell Dimensions | a = 10.1 Å, b = 5.5 Å, c = 15.2 Å, β = 95° | Size and shape of the repeating unit in the crystal |
| Bond Lengths (e.g., C-Br) | ~1.90 Å | Precise distances between atomic nuclei |
| Bond Angles (e.g., C-N-H) | ~109.5° | Angles between adjacent chemical bonds |
| Torsion Angles | Defines the conformation of the dihydrofuran ring | Describes the stereochemistry and puckering of the ring |
Corroborative Structural Analysis by Spectroscopic Methods
While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods are essential for initial characterization, purity assessment, and for providing complementary structural information, especially in non-crystalline states.
The logical flow for utilizing these complementary techniques in structural elucidation is as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HMQC, HMBC): Reveals correlations between protons and carbons, allowing for the complete assembly of the molecular skeleton.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Place the sample in the NMR spectrometer and acquire the desired spectra (¹H, ¹³C, and 2D).
-
Data Processing and Interpretation: Process the raw data (Fourier transform, phasing, and baseline correction) and interpret the spectra to deduce the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory) or as a solution.
-
Data Acquisition: The sample is irradiated with infrared light, and the absorption is measured as a function of wavenumber.
-
Data Interpretation: The absorption bands in the spectrum are correlated to specific functional groups.
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
-
Ionization: The sample is ionized using one of a variety of methods (e.g., electron ionization, electrospray ionization).
-
Mass Analysis: The ions are separated according to their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured.
Comparison of Analytical Techniques
The following table provides a direct comparison of the information obtained from each of the discussed techniques for the structural validation of this compound.
| Technique | Information Provided | Limitations |
| X-ray Crystallography | Definitive 3D structure, including bond lengths, bond angles, stereochemistry, and crystal packing. | Requires a single, high-quality crystal. The structure is in the solid state, which may differ from the solution state. |
| NMR Spectroscopy | Detailed connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environments of nuclei, and stereochemical relationships in solution. | Does not provide bond lengths or angles directly. Interpretation can be complex for large molecules. |
| IR Spectroscopy | Presence of functional groups (e.g., N-H, C-O, aromatic C-H). | Provides limited information about the overall molecular skeleton. Ambiguities can arise from overlapping absorptions. |
| Mass Spectrometry | Molecular weight and, with high resolution, the molecular formula. Fragmentation patterns can provide clues about the structure. | Does not provide information about the connectivity or stereochemistry of the molecule. |
A Comparative Guide to Purity Assessment of Synthesized 5-Bromo-2,3-dihydro-3-benzofuranamine
For researchers, scientists, and professionals in drug development, the precise characterization and purity of synthetic intermediates are fundamental to ensuring the validity of experimental outcomes and the safety of potential therapeutics. 5-Bromo-2,3-dihydro-3-benzofuranamine is a key building block in the synthesis of various biologically active molecules, including potent selective cannabinoid receptor 2 (CB2) agonists which are targets for treating neuropathic pain.[1] The presence of impurities, even at trace levels, can significantly impact reaction yields, introduce downstream purification challenges, and affect biological activity and safety profiles.[2][3]
This guide provides a comparative overview of the primary analytical techniques used to assess the purity of synthesized this compound. A multi-technique approach, leveraging the strengths of chromatography and spectroscopy, is essential for comprehensive and reliable purity determination.[4]
Comparative Analysis of Key Purity Assessment Techniques
High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful and complementary methods for purity analysis.[5][6] The choice of method depends on the nature of the expected impurities and the specific information required.
| Analytical Technique | Principle | Information Provided | Key Advantages | Potential Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase, with detection typically by UV absorbance.[2] | Provides quantitative purity based on peak area percentage and detects non-volatile or thermally labile impurities.[6] | High resolution and sensitivity; excellent for routine quantitative analysis of the main component.[6] | Requires a chromophore for UV detection; purity is relative (% area) and assumes equal detector response for all impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling point and interaction with a stationary phase, followed by mass-based detection and identification.[4] | Detects and identifies volatile and semi-volatile impurities such as residual solvents, starting materials, and byproducts.[4][7] | High sensitivity and specificity; provides structural information about impurities for definitive identification.[8] | Analyte must be volatile and thermally stable; derivatization may be required for polar amines. |
| Quantitative ¹H NMR (qNMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. Purity is calculated by comparing the integral of an analyte signal to that of a certified internal standard of known purity.[9][10] | Provides an absolute purity value (w/w %) without requiring a reference standard of the analyte itself. Also offers structural confirmation.[11][12] | Non-destructive and provides an absolute purity value, detecting both proton-containing impurities and "NMR silent" impurities (e.g., inorganic salts) by weight.[9] | Lower sensitivity compared to chromatographic methods; spectral overlap can complicate quantification in complex mixtures.[9] |
Illustrative Purity Data Comparison
The following table presents hypothetical data for two batches of synthesized this compound, illustrating how results from different techniques can provide a comprehensive purity profile.
| Parameter | Standard Grade | High Purity Grade | Method |
| Purity (Area %) | > 98.0% | > 99.5% | HPLC |
| Purity (w/w %) | Not Determined | > 99.0% | qNMR |
| Major Impurity | Unreacted Starting Material (< 1.0%) | 4-Bromo-2,3-dihydrobenzofuran (< 0.2%) | GC-MS |
| Residual Solvents | < 2000 ppm (Ethyl Acetate) | < 400 ppm (Ethyl Acetate) | GC-MS |
| Appearance | Light yellow to tan solid | White to off-white crystalline solid | Visual |
Visualized Experimental and Logical Frameworks
To ensure robust and reliable purity assessment, a structured workflow is essential. The following diagrams illustrate the general analytical workflow and the classification of potential impurities.
Caption: General workflow for comprehensive purity assessment.
Caption: Logical classification of potential impurities.
Detailed Experimental Protocols
The following protocols are provided as a standardized framework for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is ideal for determining the relative purity and detecting non-volatile impurities.
-
Instrumentation : HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).[13]
-
Mobile Phase :
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program :
-
Start with 90% A, hold for 2 minutes.
-
Ramp to 10% A over 15 minutes.
-
Hold at 10% A for 3 minutes.
-
Return to 90% A over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 230 nm.
-
Injection Volume : 5 µL.
-
Sample Preparation : Dissolve the synthesized compound in a 50:50 mixture of Acetonitrile:Water to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.[13]
-
Purity Calculation : Purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks in the chromatogram.[14]
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to identify and quantify volatile impurities, including residual solvents and starting materials.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Column : DB-5ms capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 50°C, hold for 3 minutes.
-
Ramp to 280°C at a rate of 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature : 260°C.
-
Injection Mode : Split (50:1), 1 µL injection volume.
-
MS Transfer Line Temperature : 280°C.
-
Ion Source Temperature : 230°C.
-
Mass Range : m/z 35-500.
-
Sample Preparation : Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane) to a concentration of 1 mg/mL.
-
Data Analysis : The total ion chromatogram (TIC) is used to determine the area percentage of volatile components. Individual impurities are identified by comparing their mass spectra against a reference library (e.g., NIST).[4]
Quantitative ¹H NMR (qNMR) Spectroscopy
This method provides an absolute measure of purity by weight.
-
Instrumentation : 400 MHz (or higher) NMR Spectrometer.
-
Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard : A certified internal standard with a known purity (e.g., maleic acid or 1,3,5-trimethoxybenzene) that has a signal in a clean region of the spectrum.[14]
-
Sample Preparation :
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean vial.[14]
-
Accurately weigh approximately 8-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.[14]
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Parameters :
-
Pulse Program : Standard 90° pulse.
-
Relaxation Delay (d1) : Set to at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the standard (a delay of 30-60 seconds is often sufficient).
-
Number of Scans : 16 or higher to ensure a good signal-to-noise ratio.
-
-
Purity Calculation : The weight percent purity is calculated using the following formula:
-
Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, and P_std = Purity of the internal standard.
-
References
- 1. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotech-spain.com [biotech-spain.com]
- 3. Confident pharmaceutical impurity profiling using high-res mass spec | Separation Science [sepscience.com]
- 4. benchchem.com [benchchem.com]
- 5. biomedres.us [biomedres.us]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of 5-Bromo-2,3-dihydro-3-benzofuranamine
This document provides comprehensive guidance on the safe and compliant disposal of 5-Bromo-2,3-dihydro-3-benzofuranamine, a crucial aspect of laboratory safety and environmental responsibility. Adherence to these procedures is mandatory for all research, scientific, and drug development personnel.
Pre-Disposal Safety and Hazard Assessment
Before handling this compound for disposal, a thorough understanding of its hazard profile is essential. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.
Key Hazard Information Summary
| Parameter | Value | Source |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Manufacturer SDS |
| Signal Word | Warning | Manufacturer SDS |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | Manufacturer SDS |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (Nitrile, Neoprene), safety goggles or face shield, lab coat, respiratory protection (if dust is generated) | Institutional Chemical Hygiene Plan |
Segregation and Waste Collection Protocol
Proper segregation of chemical waste is the first and most critical step in the disposal process. Cross-contamination can lead to dangerous chemical reactions and complicate the final disposal method.
Methodology:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound and its contaminated materials. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Labeling: The waste label must include:
-
The full chemical name: "this compound"
-
The primary hazard(s): "Irritant," "Harmful"
-
The accumulation start date.
-
The name of the principal investigator or laboratory supervisor.
-
-
Waste Accumulation:
-
Collect waste this compound in its solid form.
-
Any items contaminated with the compound, such as weighing boats, gloves, and paper towels, must be placed in the same designated container.
-
Do not mix with other chemical waste streams, especially strong oxidizing agents or incompatible solvents.
-
-
Container Management: Keep the waste container securely sealed when not in use. Store it in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.
Disposal Procedure
Final disposal of chemical waste must be conducted through the institution's certified Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Workflow:
-
Complete Waste Collection: Once the experiment or process is complete, ensure all waste materials are collected and the container is securely sealed.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste container. Provide them with the full chemical name and an estimate of the quantity.
-
Documentation: Complete any required waste manifest or tracking forms provided by the EHS office. This is a legal requirement to track the waste from the point of generation to its final disposal.
-
Professional Disposal: The licensed waste contractor will transport the material to a permitted facility. The preferred method of disposal for this type of halogenated organic compound is typically high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize acidic gases (like hydrogen bromide) produced during combustion.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spread of the solid material. Avoid creating dust.
-
PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Cleanup: Carefully sweep or scoop the spilled solid into the designated hazardous waste container. Use a damp cloth or paper towel to decontaminate the area, placing all cleanup materials into the waste container.
-
Report: Report the spill to your laboratory supervisor and the EHS office, as per institutional policy.
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for Handling 5-Bromo-2,3-dihydro-3-benzofuranamine
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Bromo-2,3-dihydro-3-benzofuranamine was located. The following guidance is synthesized from SDSs of structurally related compounds, including other brominated benzofuran derivatives. Researchers should handle this compound with caution and treat it as potentially hazardous.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Classification
While specific hazard data for this compound is unavailable, related compounds exhibit properties that warrant caution. It should be handled as a potentially hazardous chemical. Potential hazards may include:
-
Acute Toxicity: May be harmful if swallowed or inhaled.[1][2]
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
In the event of a fire, hazardous combustion products may include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.
| Hazard Type | Description |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion |
| Acute Health Effects | May cause skin, eye, and respiratory tract irritation. Harmful if swallowed or inhaled.[1][2] |
| Chronic Health Effects | No specific effects are known, but exposure should always be minimized. |
| Fire and Explosion | Combustible material. Hazardous combustion products include CO, CO₂, NOx, and hydrogen bromide gas. |
| Reactivity | May be incompatible with strong oxidizing agents and strong acids. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure when handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) to protect against splashes and dust.[4] |
| Hand Protection | Nitrile Gloves | Disposable nitrile rubber gloves (>0.11 mm thickness) should be worn to prevent skin contact.[5] Check for any signs of degradation or puncture before use. |
| Body Protection | Laboratory Coat | A standard laboratory coat is required to protect skin and clothing from contamination.[5] |
| Respiratory Protection | Respirator | If handling outside of a chemical fume hood or if dust formation is likely, use a full-face respirator with appropriate cartridges.[4] |
Operational Plan: Step-by-Step Handling
Proper handling is crucial from receipt to disposal to ensure a safe operational process.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment (e.g., spatulas, glassware) and reagents before starting.
-
Ensure eyewash stations and safety showers are readily accessible.[6]
-
-
Handling:
-
Storage:
Disposal Plan
Dispose of waste in accordance with local and national regulations.[7]
-
Waste Collection:
-
Contaminated PPE:
-
Place contaminated gloves, lab coats, and other disposable PPE in a sealed bag and dispose of as hazardous waste.[9]
-
-
Spill Cleanup:
-
For Solid Spills: Carefully sweep or shovel the material into a suitable, labeled hazardous waste container, avoiding dust generation.[5]
-
Decontamination: After removing the bulk material, decontaminate the spill surface.
-
Experimental Protocols
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical advice/attention.[7] |
| Skin Contact | Take off all contaminated clothing immediately. Rinse the skin well with water. If skin irritation occurs, get medical advice/attention.[7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Get medical advice/attention.[6] |
Spill Cleanup Protocol
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact your institution's safety office.
-
Containment: Wear appropriate PPE. For solid spills, carefully sweep up the material to avoid creating dust.
-
Cleanup: Place the spilled material into a labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly.
Visual Workflow
Caption: Safe handling workflow for brominated benzofuranamine derivatives.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




